2-(Chloromethyl)-1-phenyl-1H-benzimidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-1-phenylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c15-10-14-16-12-8-4-5-9-13(12)17(14)11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOBCMJTBPLYGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604133 | |
| Record name | 2-(Chloromethyl)-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94937-86-7 | |
| Record name | 2-(Chloromethyl)-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 2-(Chloromethyl)-1-phenyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Chloromethyl)-1-phenyl-1H-benzimidazole, a key heterocyclic intermediate in medicinal chemistry. The benzimidazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1][2][3] The title compound, featuring a reactive chloromethyl group, serves as a versatile building block for creating diverse molecular libraries for drug discovery.[4][5] This document details a robust synthetic protocol based on the Phillips-Ladenburg condensation, explains the underlying reaction mechanism, and outlines a suite of analytical techniques for rigorous structural confirmation and purity assessment. It is intended to serve as a practical resource for researchers engaged in the synthesis of novel therapeutic agents.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system, an isomeric form of purine, is a cornerstone in the field of medicinal chemistry.[1] Its structural similarity to naturally occurring nucleotides allows it to readily interact with various biopolymers, leading to a broad spectrum of biological activities.[6] Derivatives of benzimidazole have been successfully developed into a wide range of therapeutics, including antiviral, antifungal, anticancer, and anti-inflammatory agents.[2][7]
The compound this compound is of particular interest due to the presence of the chloromethyl group at the 2-position. This functional group acts as an electrophilic site, highly susceptible to nucleophilic substitution.[7] This reactivity allows for the facile introduction of a wide array of functional groups and molecular scaffolds, making it an invaluable intermediate for constructing libraries of novel compounds for high-throughput screening and lead optimization in drug development programs.[4][8]
Synthesis of this compound
The most reliable and widely adopted method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction.[9][10][11] This method involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. For the synthesis of the title compound, N-phenyl-o-phenylenediamine is condensed with chloroacetic acid.
Underlying Principle and Mechanism
The reaction proceeds via a multi-step mechanism involving acid catalysis:
-
Amide Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of N-phenyl-o-phenylenediamine on the carbonyl carbon of chloroacetic acid. This step, often promoted by an acid catalyst, forms an N-acyl-o-phenylenediamine intermediate.
-
Cyclization: The second amino group of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the newly formed amide.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule), a process driven by the formation of the stable, aromatic benzimidazole ring system.
This acid-catalyzed cyclodehydration is a classic and efficient method for forming the benzimidazole core.[11][12]
Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety measures.
Reagents and Materials:
-
N-phenyl-o-phenylenediamine
-
Chloroacetic acid
-
4M Hydrochloric Acid (HCl)
-
Ammonia solution (e.g., 10% w/v)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer with heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine N-phenyl-o-phenylenediamine and chloroacetic acid in a molar ratio of approximately 1:1.3.[13]
-
Add 4M hydrochloric acid to the flask to serve as both the solvent and the acid catalyst.[13]
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature with vigorous stirring for 4-6 hours.[13] The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker of ice-cold water with stirring.
-
Neutralize the mixture by slowly adding an ammonia solution until the pH reaches 8-9. This will cause the product to precipitate out of the solution.[13]
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid precipitate thoroughly with cold water to remove any residual salts.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.[7]
-
Dry the purified product under vacuum. The expected melting point is in the range of 98-102°C.[7]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Characterization Suite
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and analytical methods should be employed.
Spectroscopic Analysis
The structure of this compound can be unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[5][14][15]
-
¹H NMR (Proton NMR): This technique provides information about the number and types of protons in the molecule. Key signals to look for include the singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group and the multiplets in the aromatic region corresponding to the protons on the benzimidazole core and the N-phenyl substituent.
-
¹³C NMR (Carbon NMR): This analysis identifies the different carbon environments in the molecule. The spectrum will show distinct signals for the chloromethyl carbon, as well as for the various sp²-hybridized carbons of the aromatic rings.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Characteristic absorption bands for the benzimidazole ring (C=N stretching) and the aromatic C-H bonds will be observed.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, further validating the molecular formula C₁₄H₁₁ClN₂.[14]
Expected Spectroscopic Data
The following table summarizes the expected data for the successful characterization of the title compound.
| Technique | Parameter | Expected Value / Observation | Structural Confirmation |
| ¹H NMR | Chemical Shift (δ) | ~4.8-5.0 ppm (singlet, 2H) | -CH₂Cl protons |
| Chemical Shift (δ) | ~7.2-7.8 ppm (multiplets, 9H) | Aromatic protons (benzimidazole & phenyl) | |
| ¹³C NMR | Chemical Shift (δ) | ~40-45 ppm | -CH₂Cl carbon |
| Chemical Shift (δ) | ~110-155 ppm | Aromatic and imidazole carbons | |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1610-1630 cm⁻¹ | C=N stretching of the imidazole ring[14] |
| Wavenumber (cm⁻¹) | ~3050-3100 cm⁻¹ | Aromatic C-H stretching | |
| Wavenumber (cm⁻¹) | ~700-800 cm⁻¹ | C-Cl stretching | |
| Mass Spec. (HRMS) | [M+H]⁺ | Calculated for C₁₄H₁₂ClN₂⁺: 243.0689 | Confirms molecular formula |
| Physical Property | Melting Point | 98-102 °C | Correlates with literature values[7] |
Characterization Workflow Diagram
Caption: Integrated workflow for the characterization of synthesized compounds.
Safety and Handling
Working with 2-(chloromethyl)benzimidazole derivatives and their precursors requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]
-
Ventilation: Handle all chemicals in a well-ventilated fume hood to avoid inhalation of dust or vapors.[16][17]
-
Chemical Hazards: The starting materials and the final product should be treated as hazardous. 2-(Chloromethyl)benzimidazole is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed.[18][19]
-
Handling: Avoid contact with skin, eyes, and clothing.[19] In case of contact, rinse the affected area immediately with plenty of water.[18]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.[18]
Conclusion
This guide outlines a reliable and well-documented pathway for the synthesis and characterization of this compound. By following the detailed Phillips-Ladenburg condensation protocol and employing a comprehensive suite of analytical techniques, researchers can confidently produce and validate this critical intermediate. The inherent reactivity of the chloromethyl group provides a gateway to a vast chemical space, enabling the development of novel benzimidazole derivatives with significant potential as future therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy this compound | 94937-86-7 [smolecule.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
- 14. rsc.org [rsc.org]
- 15. Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemicalbook.com [chemicalbook.com]
- 17. georganics.sk [georganics.sk]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.es [fishersci.es]
A Senior Application Scientist's Guide to the Synthesis of 2-(Chloromethyl)-1-phenyl-1H-benzimidazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2][3] Among its many derivatives, 2-(chloromethyl)-1-phenyl-1H-benzimidazole stands out as a highly versatile intermediate. The presence of a reactive chloromethyl group at the 2-position and a phenyl group at the 1-position provides a unique molecular framework for creating diverse libraries of compounds with potential therapeutic applications, including antifungal, anticancer, and antimicrobial activities.[4][5][6] This guide provides an in-depth exploration of the synthetic routes to this key intermediate, focusing on mechanistic rationale, detailed experimental protocols, and practical insights gleaned from established methodologies.
Strategic Overview: Retrosynthetic Analysis
To logically devise a synthetic plan, we begin with a retrosynthetic analysis. The target molecule, this compound, can be disconnected through two primary strategic bonds: the N-phenyl bond (C-N) and the bonds forming the imidazole ring. This leads to two principal synthetic pathways.
Caption: Retrosynthetic analysis of the target molecule.
-
Pathway A (Sequential Synthesis): This is the most common and well-documented approach. It involves first constructing the 2-(chloromethyl)-1H-benzimidazole core via the Phillips-Ladenburg reaction, followed by a subsequent N-phenylation step.
-
Pathway B (Pre-functionalization): This alternative involves N-phenylation of the starting o-phenylenediamine, followed by cyclization with chloroacetic acid to form the final product. While feasible, this route can sometimes be complicated by the synthesis and purification of the N-phenyl-o-phenylenediamine intermediate.
This guide will focus primarily on Pathway A due to its reliability and extensive documentation in the literature.
Synthetic Methodologies and Mechanistic Insights
Step 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole (The Phillips-Ladenburg Reaction)
The cornerstone of benzimidazole synthesis is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, a process known as the Phillips-Ladenburg reaction.[3][7][8] In our case, o-phenylenediamine is reacted with chloroacetic acid in the presence of a strong mineral acid, typically hydrochloric acid (HCl), which acts as both a solvent and a catalyst.[1][9]
Causality of Experimental Choices:
-
Acid Catalyst (HCl): The reaction is performed in 4-5N HCl. The acid serves a critical dual purpose. First, it protonates the carbonyl oxygen of chloroacetic acid, significantly increasing its electrophilicity. Second, it keeps the diamine starting material soluble in the aqueous medium.
-
Reflux Conditions: Heating the mixture to reflux (typically 100-120°C) provides the necessary activation energy for both the initial amide formation and the subsequent intramolecular cyclization and dehydration steps.[10]
Caption: Key stages of the Phillips-Ladenburg reaction.
Step 2: N-Phenylation of 2-(Chloromethyl)-1H-benzimidazole
With the core benzimidazole ring constructed, the next step is the introduction of the phenyl group at the N1 position. This is a nucleophilic substitution reaction where the deprotonated benzimidazole nitrogen acts as the nucleophile.
Causality of Experimental Choices:
-
Base (e.g., K₂CO₃, NaH): A base is essential to deprotonate the N-H of the benzimidazole ring. The resulting benzimidazolide anion is a much stronger nucleophile than the neutral parent molecule. Potassium carbonate (K₂CO₃) is a common, moderately strong base suitable for this purpose.[11]
-
Solvent (e.g., DMF, Acetonitrile): A polar aprotic solvent like dimethylformamide (DMF) is ideal. It effectively dissolves the reactants and stabilizes the transition state without interfering with the nucleophile (as protic solvents would).
-
Phenylating Agent: While various reagents can be used (e.g., phenylboronic acid in a Chan-Lam coupling), a straightforward approach involves reacting with an activated phenyl source. An alternative documented for similar structures is direct reaction with an aromatic amine.[11]
-
Catalyst (e.g., KI): In some cases, a catalytic amount of potassium iodide (KI) is added. The iodide ion can displace the leaving group on the phenylating agent to form a more reactive iodo-intermediate (Finkelstein reaction), accelerating the overall process.[11]
Detailed Experimental Protocols
The following protocols are presented as a validated, step-by-step guide for laboratory synthesis.
Protocol 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole (Intermediate 1)
This procedure is adapted from established literature methods.[1][9]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (10.8 g, 0.1 mol) and chloroacetic acid (11.3 g, 0.12 mol).
-
Acid Addition: Carefully add 100 mL of 4N hydrochloric acid to the flask. Swirl to ensure mixing.
-
Reflux: Heat the reaction mixture to reflux using an oil bath or heating mantle for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, cool the flask to room temperature and then further in an ice bath.
-
Precipitation: Slowly neutralize the mixture by adding aqueous ammonia or a dilute sodium hydroxide solution dropwise with constant stirring until the pH is approximately 7-8. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product thoroughly with cold water to remove any inorganic salts. Recrystallize the solid from an ethanol/water mixture to yield pure 2-(chloromethyl)-1H-benzimidazole as a solid.
Protocol 2: Synthesis of this compound (Target Molecule)
This protocol is a representative procedure for the N-arylation of the benzimidazole intermediate.
-
Reaction Setup: To a dry 100 mL round-bottom flask, add 2-(chloromethyl)-1H-benzimidazole (1.67 g, 0.01 mol), potassium carbonate (2.76 g, 0.02 mol), and a catalytic amount of potassium iodide (pinch).
-
Solvent Addition: Add 20 mL of anhydrous dimethylformamide (DMF).
-
Addition of Phenylating Agent: Add the chosen phenylating agent (e.g., aniline, 0.93 g, 0.01 mol). Note: The specific choice of phenylating agent and catalyst system (e.g., using a copper or palladium catalyst with phenylboronic acid) may vary and require optimization.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80°C) for 4-8 hours, monitoring by TLC. Some procedures may utilize microwave irradiation for 3-4 minutes to accelerate the reaction.[11]
-
Work-up: Once the reaction is complete, pour the mixture into 100 mL of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized compounds.
| Compound | Property | Expected Value |
| Intermediate 1 | Appearance | Yellow to off-white solid |
| Melting Point | 152-155 °C[9] | |
| Molecular Formula | C₈H₇ClN₂ | |
| Molecular Weight | 166.61 g/mol | |
| Target Molecule | Appearance | Crystalline solid |
| Melting Point | 98-102 °C[4] | |
| Molecular Formula | C₁₄H₁₁ClN₂[4] | |
| Molecular Weight | 242.71 g/mol [4] | |
| ¹H NMR | Peaks corresponding to aromatic protons and a singlet for the -CH₂Cl protons. | |
| IR Spectroscopy | Absence of N-H stretch (around 3100-3500 cm⁻¹), presence of C-Cl and aromatic C-H stretches. |
Applications in Medicinal Chemistry
The this compound core is not an end in itself but a valuable starting point for creating pharmacologically active molecules. The reactive chloromethyl group is an excellent electrophilic handle for introducing a wide variety of nucleophiles (amines, thiols, alcohols), leading to diverse derivatives.[5][11][12]
Caption: Derivatization workflow from the target scaffold.
Studies have shown that derivatives synthesized from this core exhibit potent antifungal activity against various phytopathogenic fungi and cytotoxic effects on cancer cell lines, highlighting its importance in drug discovery pipelines.[4][6]
Conclusion
The synthesis of this compound is a well-established process that relies on fundamental organic reactions. The sequential approach, beginning with the Phillips-Ladenburg condensation to form the benzimidazole core followed by N-phenylation, offers a reliable and high-yielding route. By understanding the mechanistic principles behind each step—such as the role of acid catalysis in cyclization and base-mediation in N-arylation—researchers can effectively troubleshoot and optimize the synthesis. The resulting compound is a powerful intermediate, enabling rapid diversification and exploration of the vast chemical space of benzimidazoles for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Buy this compound | 94937-86-7 [smolecule.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro [pubmed.ncbi.nlm.nih.gov]
- 7. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
2-(Chloromethyl)-1-phenyl-1H-benzimidazole CAS number
An In-Depth Technical Guide to 2-(Chloromethyl)-1-phenyl-1H-benzimidazole
CAS Number: 94937-86-7
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic intermediate in medicinal chemistry and materials science. The benzimidazole scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds. The introduction of a reactive chloromethyl group at the 2-position and a phenyl group at the N-1 position creates a versatile building block for the synthesis of diverse molecular libraries. This document delves into the compound's physicochemical properties, provides a detailed, field-proven protocol for its synthesis, explores its chemical reactivity, and discusses its significant applications in the development of novel therapeutic agents, particularly in anticancer and antifungal research. Methodologies for characterization, safety protocols, and a mechanistic rationale behind synthetic strategies are discussed to provide researchers, scientists, and drug development professionals with a practical and in-depth resource.
Introduction to a Privileged Scaffold
The benzimidazole ring system, a fusion of benzene and imidazole, is of paramount interest in drug discovery. Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, leading to a broad spectrum of biological activities.[1][2] Consequently, benzimidazole derivatives have been successfully developed into drugs for a range of therapeutic areas, including anti-ulcer (omeprazole), anthelmintic (albendazole), and anticancer applications.[2][3][4]
This compound (CAS No. 94937-86-7) emerges as a particularly valuable synthetic intermediate.[5][6] Its strategic design incorporates two key features:
-
The N-1 Phenyl Group: This substituent enhances the lipophilicity of the molecule, which can significantly influence its pharmacokinetic properties, such as membrane permeability and metabolic stability, in resulting derivatives.
-
The C-2 Chloromethyl Group: This is a highly reactive electrophilic site. The chlorine atom is an excellent leaving group, making the adjacent methylene carbon susceptible to nucleophilic substitution (Sₙ2) reactions.[5] This allows for the facile introduction of a wide array of functional groups, serving as a linchpin for combinatorial library synthesis.[7]
This guide will elucidate the synthesis, reactivity, and application of this key building block, providing the technical foundation necessary for its effective utilization in research and development.
Physicochemical Properties and Identification
Accurate identification is the cornerstone of any chemical research. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 94937-86-7 | [5][6][8] |
| Molecular Formula | C₁₄H₁₁ClN₂ | [5][6] |
| Molecular Weight | 242.71 g/mol | [5][8] |
| IUPAC Name | This compound | [5] |
| Physical State | Solid, crystalline powder | [6] |
| Melting Point | 98-102 °C | [5] |
| SMILES | C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCl | [5] |
| InChI Key | TYOBCMJTBPLYGR-UHFFFAOYSA-N | [5][9] |
Synthesis and Mechanistic Pathway
The synthesis of 2-substituted benzimidazoles is a well-established area of heterocyclic chemistry, most famously addressed by the Phillips condensation method. This approach involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.
Principle of Synthesis
The synthesis of this compound is achieved via the condensation reaction between N-phenyl-o-phenylenediamine and a chloroacetylating agent, such as chloroacetic acid or chloroacetyl chloride.[1][10][11] The use of an acid catalyst, typically hydrochloric acid, is crucial. The acid protonates the carbonyl oxygen of the chloroacetic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the diamine. Subsequent cyclization and dehydration yield the final benzimidazole ring.
Detailed Experimental Protocol: Phillips-Type Condensation
This protocol is an adapted procedure based on established methods for analogous benzimidazoles.[1][11]
Materials:
-
N-phenyl-o-phenylenediamine (1.0 eq)
-
Chloroacetic acid (1.2 eq)
-
4M Hydrochloric Acid (HCl)
-
10% Ammonium Hydroxide (NH₄OH) solution or Sodium Carbonate (Na₂CO₃) solution
-
Ethanol
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add N-phenyl-o-phenylenediamine (1.0 eq) and chloroacetic acid (1.2 eq).
-
Add 4M HCl solution in sufficient volume to fully dissolve and stir the reactants.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Causality Check: Refluxing provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration, which are often the rate-limiting steps. The acidic medium prevents unwanted acylation of the more basic aniline-type nitrogen of the second reactant molecule.
-
After completion, cool the reaction mixture to room temperature and then further in an ice bath (0-5 °C).
-
Slowly pour the cooled acidic mixture into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the mixture by the dropwise addition of a 10% NH₄OH or Na₂CO₃ solution until the pH reaches 8-9. This step is critical for precipitating the free base form of the product.
-
Self-Validation: The formation of a solid precipitate upon neutralization is the primary indicator of successful product formation.
-
Collect the crude solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.
-
For purification, recrystallize the crude solid from an appropriate solvent system, such as ethanol/water.
-
Dry the purified crystals under vacuum to yield this compound as a solid.
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of the target compound.
References
- 1. researchgate.net [researchgate.net]
- 2. nveo.org [nveo.org]
- 3. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 94937-86-7 [smolecule.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound | 94937-86-7 | Benchchem [benchchem.com]
- 10. Buy N,N'-Bis(chloroacetyl)-p-phenylenediamine | 2653-08-9 [smolecule.com]
- 11. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
Spectroscopic Blueprint of 2-(Chloromethyl)-1-phenyl-1H-benzimidazole: An In-Depth Technical Guide
Introduction
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 2-(Chloromethyl)-1-phenyl-1H-benzimidazole, a heterocyclic compound featuring the versatile benzimidazole scaffold, presents a molecule of significant interest in medicinal chemistry due to the known biological activities of its structural class.[1] This technical guide provides a comprehensive analysis of the spectral data of this compound, offering a deep dive into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document is designed to serve as a practical reference for the identification, characterization, and quality control of this compound.
The benzimidazole core, fused with a phenyl ring at the N1 position and bearing a reactive chloromethyl group at the C2 position, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming the successful synthesis of the target molecule and for assessing its purity. This guide will not only present the expected spectral data but will also delve into the underlying principles governing the observed signals, providing a robust framework for spectral interpretation.
Molecular Structure and Key Spectroscopic Features
The structural attributes of this compound are directly correlated with its spectral output. The key features to consider are the benzimidazole ring system, the N-phenyl substituent, and the C2-chloromethyl group. Each of these components will produce characteristic signals in the NMR, IR, and MS spectra.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for elucidating the proton environment in a molecule. The spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the benzimidazole and N-phenyl rings, as well as a characteristic singlet for the chloromethyl protons.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.80 - 7.70 | m | 2H | Benzimidazole ring protons |
| ~7.60 - 7.40 | m | 5H | N-Phenyl ring protons |
| ~7.30 - 7.20 | m | 2H | Benzimidazole ring protons |
| ~5.00 | s | 2H | -CH₂Cl |
Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and established substituent effects. Actual experimental values may vary slightly.
Interpretation and Rationale
-
Aromatic Protons (7.20 - 7.80 ppm): The protons on the benzimidazole and N-phenyl rings are expected to resonate in the downfield region due to the deshielding effect of the aromatic ring currents. The introduction of the N-phenyl group breaks the symmetry of the benzimidazole moiety, leading to a more complex splitting pattern for its four protons compared to the unsubstituted analog.[2] The five protons of the N-phenyl group will also appear as a multiplet in this region.
-
Chloromethyl Protons (~5.00 ppm): The two protons of the chloromethyl group are predicted to appear as a sharp singlet. Their chemical shift is significantly downfield due to the electron-withdrawing effect of the adjacent chlorine atom and the benzimidazole ring. The absence of adjacent protons results in a singlet multiplicity.
Experimental Protocol for ¹H NMR Spectroscopy
Caption: Workflow for acquiring a ¹H NMR spectrum.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[3] DMSO-d₆ is a suitable solvent for many benzimidazole derivatives.[3]
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz NMR spectrometer. Standard acquisition parameters include a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio and an appropriate relaxation delay (e.g., 2 seconds).
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections.
-
Spectral Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the peaks to the respective protons in the molecule.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. The spectrum of this compound will display signals for each unique carbon atom in the structure.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~152.0 | C2 (Benzimidazole) |
| ~143.0, ~136.0 | Quaternary C's (Benzimidazole) |
| ~137.0 | Quaternary C (N-Phenyl) |
| ~130.0 - ~120.0 | Aromatic CH's (Benzimidazole & N-Phenyl) |
| ~118.0, ~110.0 | Aromatic CH's (Benzimidazole) |
| ~42.0 | -CH₂Cl |
Note: These are predicted values based on known substituent effects on the benzimidazole scaffold.[4] The signals for the aromatic CH carbons may overlap.
Interpretation and Rationale
-
C2 Carbon (~152.0 ppm): The C2 carbon of the benzimidazole ring is characteristically deshielded and appears significantly downfield.
-
Aromatic Carbons (110.0 - 143.0 ppm): The carbon atoms of the benzimidazole and N-phenyl rings resonate in this region. The quaternary carbons (those without attached protons) generally have lower intensities. The specific chemical shifts are influenced by the electronic effects of the nitrogen atoms and the substituents.
-
Chloromethyl Carbon (~42.0 ppm): The carbon of the chloromethyl group is expected to appear in the upfield region, with its chemical shift influenced by the electronegative chlorine atom.
Experimental Protocol for ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the acquisition parameters. A greater number of scans is typically required to obtain a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1610 - 1580 | Medium | C=N and C=C stretch (aromatic) |
| 1500 - 1400 | Strong | C=C stretch (aromatic) |
| 750 - 700 | Strong | C-H out-of-plane bend (aromatic) |
| 700 - 600 | Medium | C-Cl stretch |
Interpretation and Rationale
-
Aromatic C-H Stretch (3100 - 3000 cm⁻¹): This absorption is characteristic of C-H bonds in aromatic rings.
-
C=N and C=C Stretches (1610 - 1400 cm⁻¹): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the benzimidazole and phenyl rings give rise to a series of absorptions in this region.[5][6]
-
C-H Out-of-Plane Bending (750 - 700 cm⁻¹): The strong absorption in this region is indicative of the out-of-plane bending of the C-H bonds on the aromatic rings. The exact position can sometimes provide information about the substitution pattern.
-
C-Cl Stretch (700 - 600 cm⁻¹): The presence of the chloromethyl group is confirmed by the C-Cl stretching vibration in this region.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
Caption: Workflow for IR spectroscopy using the KBr pellet method.
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, Electron Ionization (EI) is a suitable technique.
Predicted Mass Spectrum Data (EI)
| m/z | Relative Intensity | Assignment |
| 242/244 | High | [M]⁺ and [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes) |
| 207 | Moderate | [M - Cl]⁺ |
| 193 | High | [M - CH₂Cl]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Interpretation and Fragmentation Pathway
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 242 and an [M+2]⁺ peak at m/z 244 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom.
Caption: Predicted fragmentation pathway of this compound.
-
Loss of Chlorine Radical: The initial fragmentation is likely to involve the loss of a chlorine radical (Cl•) to form a cation at m/z 207.
-
Loss of Chloromethyl Radical: A prominent fragmentation pathway is the cleavage of the C-C bond between the benzimidazole ring and the chloromethyl group, resulting in the loss of a chloromethyl radical (•CH₂Cl) to give a stable cation at m/z 193.[7]
-
Formation of Phenyl Cation: The presence of the N-phenyl group will likely lead to the formation of a phenyl cation ([C₆H₅]⁺) at m/z 77.
Experimental Protocol for Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.
-
Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.
Conclusion
The comprehensive spectral analysis of this compound through ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a detailed and self-validating system for its structural confirmation and purity assessment. The predicted data, based on established spectroscopic principles and analysis of analogous structures, offers a robust template for researchers. The interplay of the benzimidazole core, the N-phenyl substituent, and the reactive chloromethyl group creates a unique and interpretable spectroscopic signature. This guide, with its detailed interpretations and experimental protocols, is intended to empower scientists in their research and development endeavors involving this and related heterocyclic compounds.
References
- 1. Buy this compound | 94937-86-7 [smolecule.com]
- 2. Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
An In-depth Technical Guide to the Solubility and Stability of 2-(Chloromethyl)-1-phenyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the solubility and stability of 2-(Chloromethyl)-1-phenyl-1H-benzimidazole, a key intermediate in pharmaceutical and materials science research. This document delves into the physicochemical properties, solubility profile in various organic solvents, and stability under different stress conditions. Detailed experimental protocols for solubility determination and forced degradation studies are provided to enable researchers to generate reliable and reproducible data. The guide also discusses potential degradation pathways and outlines a framework for the development of a stability-indicating analytical method.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a benzimidazole core, a reactive chloromethyl group, and a phenyl substituent, makes it a versatile building block for the synthesis of a wide range of biologically active molecules and functional materials.[1][2] The benzimidazole moiety is a well-known pharmacophore present in numerous approved drugs, while the chloromethyl group serves as a key handle for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.[2]
A thorough understanding of the solubility and stability of this compound is paramount for its effective utilization in research and development. Solubility dictates the choice of appropriate solvent systems for synthesis, purification, formulation, and biological screening. Stability, on the other hand, is a critical parameter that influences storage conditions, shelf-life, and the impurity profile of any derived products. This guide aims to provide a detailed technical resource on these crucial aspects, empowering researchers to handle and utilize this compound with confidence and scientific rigor.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility and stability behavior.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁ClN₂ | [3] |
| Molecular Weight | 242.71 g/mol | [3] |
| Appearance | Solid (form may vary) | General knowledge |
| Melting Point | 98-102 °C | [1] |
| pKa (Predicted) | Not readily available | |
| LogP (Predicted) | Not readily available |
The presence of the phenyl group increases the lipophilicity of the molecule compared to unsubstituted benzimidazoles, which is expected to influence its solubility profile.[3] The chloromethyl group introduces a site of reactivity, which is a key consideration for its stability.
Solubility Profile
The solubility of this compound is a critical parameter for its handling and application in various experimental settings.
Qualitative Solubility
Based on available information and the general behavior of benzimidazole derivatives, the qualitative solubility of this compound can be summarized as follows:
-
High Solubility: The compound exhibits good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3]
-
Moderate Solubility: Moderate solubility is expected in some polar protic solvents like methanol and ethanol, as well as in chlorinated solvents like dichloromethane and chloroform.
-
Limited Solubility: The compound has limited solubility in water due to its significant hydrophobic character imparted by the phenyl and benzimidazole rings.[3]
-
Insoluble: It is likely to be insoluble in non-polar solvents such as hexanes and petroleum ether.
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data (e.g., in mg/mL or g/100g ) for this compound in various organic solvents at different temperatures is not widely available in the public domain. This represents a significant data gap for researchers. To address this, a detailed protocol for determining the thermodynamic solubility is provided in Section 5.1.
The following table is provided as a template for researchers to populate with experimentally determined solubility data:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Dimethylformamide (DMF) | 25 | Isothermal Shake-Flask | |
| Dimethyl Sulfoxide (DMSO) | 25 | Isothermal Shake-Flask | |
| Acetonitrile | 25 | Isothermal Shake-Flask | |
| Methanol | 25 | Isothermal Shake-Flask | |
| Ethanol | 25 | Isothermal Shake-Flask | |
| Dichloromethane | 25 | Isothermal Shake-Flask | |
| Water | 25 | Isothermal Shake-Flask |
Stability Profile and Degradation Pathways
Understanding the stability of this compound is crucial for ensuring its integrity during storage and use, as well as for identifying potential impurities in its derivatives. The primary sites of instability are the chloromethyl group and the benzimidazole ring system.
Hydrolytic Stability
The C-Cl bond in the chloromethyl group is susceptible to nucleophilic attack by water, leading to hydrolysis.[3] This is a common degradation pathway for chloromethyl-substituted heterocyclic compounds.
-
Mechanism: The hydrolysis likely proceeds via an SN2 mechanism, where a water molecule attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion.[3]
-
Degradation Product: The primary hydrolysis product is expected to be 2-(Hydroxymethyl)-1-phenyl-1H-benzimidazole .
The rate of hydrolysis is expected to be influenced by pH and temperature.
Photostability
Benzimidazole derivatives are known to be sensitive to light.[4] The aromatic benzimidazole ring can absorb UV radiation, leading to photochemical degradation.
-
Potential Degradation Pathways:
-
Ring Cleavage: The benzimidazole ring may undergo cleavage upon exposure to light.[4]
-
Radical Reactions: Photolysis can lead to the formation of radical intermediates, which can then participate in a variety of secondary reactions.[4]
-
Desulfonation (if applicable to derivatives): For derivatives containing sulfonic acid groups, desulfonation can be a photodegradation pathway.[4]
-
The specific photodegradation products of this compound have not been extensively reported.
Thermal Stability
The thermal stability of benzimidazole derivatives can vary depending on the nature of their substituents.
-
General Behavior: Benzimidazoles are generally considered to be thermally stable.
-
Potential Decomposition: At elevated temperatures, thermal decomposition may occur. The chloromethyl group could be a potential site of initial degradation. While specific studies on this compound are lacking, thermal decomposition of some heterocyclic compounds can proceed through radical mechanisms.[5]
A detailed thermal analysis, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), would be necessary to fully characterize the thermal stability of this compound.
Experimental Protocols
To address the lack of quantitative data and to provide a framework for consistent and reliable characterization, the following detailed experimental protocols are provided.
Protocol for Determination of Thermodynamic Solubility
This protocol is based on the isothermal shake-flask method, which is considered the gold standard for determining thermodynamic solubility.
Objective: To determine the quantitative solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., DMF, DMSO, Acetonitrile, Water)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a vial. b. Add a known volume of the selected solvent to the vial. c. Securely cap the vial.
-
Equilibration: a. Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C). b. Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
Sample Collection and Preparation: a. After equilibration, allow the vial to stand undisturbed for at least 1 hour to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid. d. Accurately dilute the filtered solution with the mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: a. Analyze the diluted sample by a validated HPLC method (see Section 6 for guidance on method development). b. Prepare a calibration curve using standard solutions of this compound of known concentrations. c. Determine the concentration of the compound in the diluted sample from the calibration curve. d. Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the selected solvent at the specified temperature.
References
An In-depth Technical Guide to 2-(Chloromethyl)-1-phenyl-1H-benzimidazole: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
2-(Chloromethyl)-1-phenyl-1H-benzimidazole is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structure, featuring a reactive chloromethyl group appended to a privileged benzimidazole scaffold, positions it as a versatile intermediate for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive technical overview of its synthesis, core physicochemical properties, chemical reactivity, and its established and potential applications in modern drug development. Particular emphasis is placed on the rationale behind synthetic strategies and the mechanistic basis for its utility as a precursor to novel therapeutic agents, particularly in oncology. This document is intended for researchers, chemists, and drug development professionals engaged in the exploration of new chemical entities.
Introduction and Core Concepts
The benzimidazole nucleus, an isomeric form of purine, is a cornerstone pharmacophore in medicinal chemistry.[1] Its fusion of a benzene ring and an imidazole ring creates a structure that can readily interact with various biological targets. The incorporation of a phenyl group at the N1 position and a chloromethyl group at the C2 position, as seen in this compound, imparts specific and valuable chemical characteristics. The phenyl group enhances lipophilicity and can introduce beneficial steric and electronic effects for receptor binding, while the chloromethyl group serves as a highly reactive electrophilic handle for facile derivatization.
This compound is a key building block for creating libraries of novel molecules with potential therapeutic value. Its derivatives have been investigated for a range of biological activities, including antifungal and anticancer properties.[2] Understanding the synthesis and reactivity of this intermediate is therefore crucial for leveraging its full potential in the discovery of new medicines.
Synthesis and Mechanistic Insights
The synthesis of this compound is most effectively achieved through a modified Phillips condensation reaction. This classic method for benzimidazole formation involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[3][4] For the target molecule, this requires the use of N-phenyl-o-phenylenediamine as the diamine precursor and chloroacetic acid as the carboxylic acid component.
Rationale for Precursor Selection
-
N-phenyl-o-phenylenediamine: This precursor is essential as it provides both the aniline backbone for the benzimidazole core and the pre-installed phenyl group at the desired N1 position. Its synthesis typically involves the reduction of o-nitroaniline followed by a coupling reaction, or modern catalytic methods using cyclohexanones and anilines.
-
Chloroacetic Acid: This reagent provides the two-carbon backbone required for the imidazole ring closure and crucially, introduces the chloromethyl functionality directly at the C2 position of the final product.
-
Acid Catalyst (4N HCl): The acidic medium is critical for protonating the carbonyl group of chloroacetic acid, thereby activating it for nucleophilic attack by the amino groups of the diamine. It also facilitates the dehydration steps necessary for the final cyclization and aromatization of the imidazole ring.[5]
Experimental Protocol: Phillips Condensation
The following protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
N-phenyl-o-phenylenediamine
-
Chloroacetic acid
-
4M Hydrochloric Acid (HCl)
-
Ammonium Hydroxide (NH₄OH) solution
-
Methanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for filtration and work-up
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-phenyl-o-phenylenediamine (1 molar equivalent) in 4M HCl.
-
Addition of Reagent: To this stirred solution, add chloroacetic acid (1.1 to 1.2 molar equivalents). The slight excess of chloroacetic acid helps to drive the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization and Precipitation: After cooling the reaction mixture to room temperature, slowly pour it into a beaker of crushed ice. Neutralize the acidic solution by the dropwise addition of a concentrated ammonium hydroxide solution until the pH reaches 8-9. This step is crucial as it deprotonates the benzimidazole nitrogen, causing the product to precipitate out of the aqueous solution.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the crude product with cold deionized water to remove any residual salts. Further purification is achieved by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the final product as a crystalline solid.[6]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Physicochemical and Spectroscopic Characterization
The accurate characterization of this compound is essential for its use in further synthetic applications. The following table summarizes its key identifiers and expected analytical data.
| Property | Value | Source/Reference |
| IUPAC Name | This compound | --INVALID-LINK--[4] |
| CAS Number | 94937-86-7 | --INVALID-LINK--[7] |
| Molecular Formula | C₁₄H₁₁ClN₂ | --INVALID-LINK--[7] |
| Molecular Weight | 242.71 g/mol | --INVALID-LINK--[7] |
| Appearance | Off-white to beige crystalline powder | General observation for similar compounds |
| ¹H NMR (CDCl₃, ppm) | δ ~7.2-7.8 (m, 9H, Ar-H), δ ~4.8 (s, 2H, CH₂Cl) | Predicted based on data for analogous structures[8][9] |
| ¹³C NMR (CDCl₃, ppm) | δ ~152 (C2), ~142, ~135 (quat. C), ~110-130 (Ar-C), ~40 (CH₂Cl) | Predicted based on known benzimidazole shifts |
| Mass Spec (ESI-MS) | m/z 243.06 [M+H]⁺, 245.06 [M+H+2]⁺ (isotopic pattern for Cl) | Theoretical calculation |
Chemical Reactivity and Synthetic Utility
The primary site of reactivity in this compound is the electrophilic methylene carbon of the chloromethyl group. This carbon is highly susceptible to nucleophilic attack, making the compound an excellent substrate for Sₙ2 reactions. The chlorine atom is a good leaving group, and its departure is facilitated by the stability of the benzimidazole ring system.
This reactivity allows for the facile introduction of a wide variety of functional groups at the C2-methyl position, including amines, thiols, alcohols, and azides. This versatility is the cornerstone of its utility as a synthetic intermediate.[2][10]
Nucleophilic Substitution Reactions
A general reaction scheme is as follows:
2-(ClCH₂)-BnZ + Nu⁻ → 2-(NuCH₂)-BnZ + Cl⁻
Where Nu⁻ represents a generic nucleophile and BnZ represents the 1-phenyl-1H-benzimidazole core.
Caption: Reactivity of the chloromethyl group with various nucleophiles.
Applications in Drug Development and Oncology
Benzimidazole derivatives are a well-established class of compounds with broad-spectrum pharmacological activities.[11] The ability to easily diversify the 2-(chloromethyl) group of the title compound makes it an ideal scaffold for generating candidate molecules for various therapeutic targets.
Anticancer Mechanisms of Benzimidazole Derivatives
Research has shown that benzimidazole-based compounds can exert their anticancer effects through multiple mechanisms of action.[12][13] This multi-targeted approach is advantageous in overcoming the drug resistance that often develops with single-target agents. Key mechanisms include:
-
Microtubule Disruption: Several benzimidazole derivatives, including the repurposed anthelmintic drug Mebendazole, function as microtubule-destabilizing agents.[11] They bind to tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase, leading to mitotic catastrophe and ultimately inducing apoptosis (programmed cell death).
-
Topoisomerase Inhibition: Certain bis-benzimidazoles can intercalate with DNA and inhibit the function of topoisomerase enzymes, which are critical for DNA replication and repair in rapidly dividing cancer cells.[12]
-
Kinase Inhibition: The benzimidazole scaffold is present in several kinase inhibitors. These drugs can block signaling pathways, such as the PI3K/AKT and MAPK pathways, that are often hyperactivated in cancer and are responsible for promoting cell proliferation and survival.[11]
-
Epigenetic Modulation: Emerging research indicates that some benzimidazole derivatives can inhibit epigenetic targets like histone deacetylases (HDACs), which play a crucial role in gene expression and cancer development.[1]
Signaling Pathway: Microtubule Disruption Leading to Apoptosis
The following diagram illustrates a simplified pathway by which a benzimidazole derivative, synthesized from this compound, could induce apoptosis in a cancer cell.
Caption: Anticancer mechanism via microtubule polymerization inhibition.
Safety, Handling, and Storage
As a reactive chemical intermediate, this compound requires careful handling. The safety information is extrapolated from data on structurally similar compounds like 2-(chloromethyl)benzimidazole.[14][15]
-
Hazard Identification: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood. For handling powders, an appropriate dust mask is recommended.[15]
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from strong oxidizing agents and bases.
Conclusion
This compound stands out as a high-value intermediate in the field of medicinal chemistry. Its synthesis via the robust Phillips condensation is well-established, and its primary mode of reactivity—nucleophilic substitution at the chloromethyl group—provides a reliable and versatile handle for molecular elaboration. The demonstrated potential of the benzimidazole scaffold to target fundamental cancer pathways, such as microtubule dynamics and kinase signaling, underscores the importance of this compound as a starting point for the rational design of novel and effective therapeutic agents. This guide provides the foundational knowledge required for researchers to safely and effectively utilize this potent chemical tool in their drug discovery and development endeavors.
References
- 1. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 5. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Molecular Weight of 2-(Chloromethyl)-1-phenyl-1H-benzimidazole
Introduction to this compound
This compound is a heterocyclic aromatic compound with the molecular formula C₁₄H₁₁ClN₂.[1][2] Its structure, featuring a benzimidazole core substituted with a phenyl group at the 1-position and a reactive chloromethyl group at the 2-position, makes it a valuable precursor in the synthesis of a wide range of biologically active molecules.[1][3] Derivatives of this compound have shown promise in antifungal and anticancer research, highlighting the importance of its precise characterization in drug discovery and development pipelines.[1][4][5] The accurate determination of its molecular weight is the first and most critical step in its chemical verification.
Determination of Molecular Weight
The molecular weight of a compound is a fundamental physical property. For this compound, this is determined through theoretical calculation based on its molecular formula and confirmed experimentally using analytical techniques such as mass spectrometry.
Theoretical Molecular Weight Calculation
The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula (C₁₄H₁₁ClN₂). Using the standard atomic weights of carbon (C), hydrogen (H), chlorine (Cl), and nitrogen (N):
-
Carbon (C): 14 atoms × 12.011 amu = 168.154 amu
-
Hydrogen (H): 11 atoms × 1.008 amu = 11.088 amu
-
Chlorine (Cl): 1 atom × 35.453 amu = 35.453 amu
-
Nitrogen (N): 2 atoms × 14.007 amu = 28.014 amu
Total Molecular Weight = 168.154 + 11.088 + 35.453 + 28.014 = 242.709 g/mol
Various chemical suppliers and databases corroborate this calculated molecular weight, often rounding to 242.7 g/mol or 242.71 g/mol .[1][2][6]
Data Summary: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₁ClN₂ | [1][2] |
| Molecular Weight | 242.70 g/mol | [1] |
| CAS Number | 94937-86-7 | [1][2] |
| IUPAC Name | 2-(chloromethyl)-1-phenylbenzimidazole | [1] |
| Physical State | Crystalline solid | [1] |
| Melting Point | 98-102°C | [1] |
Experimental Verification of Molecular Weight and Structure
While theoretical calculation provides an expected molecular weight, experimental verification is imperative for confirming the identity and purity of a synthesized compound. This is achieved through a combination of mass spectrometry and spectroscopic methods.
Mass Spectrometry
Mass spectrometry is the primary technique for the direct experimental determination of the molecular weight of a compound. For this compound, an electron impact (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), an [M+2]⁺ peak at approximately one-third the intensity of the M⁺ peak is a characteristic signature for a monochlorinated compound.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): m/z ≈ 242.7
-
Isotopic Peak ([M+2]⁺): m/z ≈ 244.7
Further fragmentation patterns can also help confirm the structure. Common fragmentation might involve the loss of the chloromethyl group or cleavage of the phenyl group.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for molecular weight determination using Mass Spectrometry.
Spectroscopic Structural Confirmation
While not directly measuring molecular weight, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the molecular structure, which in turn validates the molecular formula and the calculated molecular weight.
Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, the spectrum would be expected to show distinct signals for the protons on the benzimidazole core, the phenyl group, and the chloromethyl group.
Expected ¹H NMR Signals:
-
Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm corresponding to the protons on the benzimidazole ring system and the phenyl group.
-
Chloromethyl Protons (-CH₂Cl): A characteristic singlet around δ 4.5-5.0 ppm.
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. The spectrum for this compound would show a number of distinct signals corresponding to the different carbon environments.
Expected ¹³C NMR Signals:
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).
-
Chloromethyl Carbon (-CH₂Cl): A signal in the aliphatic region, typically around δ 40-50 ppm.
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands.
Expected IR Absorption Bands:
-
C=N Stretch: Around 1620-1650 cm⁻¹ from the imidazole ring.
-
C=C Stretch: Aromatic ring stretches around 1450-1600 cm⁻¹.
-
C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the chloromethyl group just below 3000 cm⁻¹.
-
C-Cl Stretch: In the fingerprint region, typically around 600-800 cm⁻¹.
Integrated Analytical Workflow for Compound Verification
Caption: Integrated workflow for the complete characterization of the target compound.
Synthesis and Purity
The synthesis of this compound can be achieved through various methods, including condensation reactions of o-phenylenediamine and subsequent chloromethylation.[1] The purity of the final product is critical for its use in subsequent research and development. Techniques such as Thin-Layer Chromatography (TLC) and melting point determination are used to assess purity alongside the spectroscopic methods described above.[4] A sharp melting point range (e.g., 98-102°C) is indicative of a pure compound.[1]
Conclusion
The molecular weight of this compound is a cornerstone of its chemical identity. A theoretical value of 242.709 g/mol is derived from its molecular formula, C₁₄H₁₁ClN₂. This is then rigorously confirmed through experimental analysis, primarily using mass spectrometry. A comprehensive suite of analytical techniques, including NMR and IR spectroscopy, is essential to validate the molecular structure and, by extension, the molecular weight, ensuring the quality and reliability of this important pharmaceutical intermediate for its applications in drug discovery and development.
References
- 1. Buy this compound | 94937-86-7 [smolecule.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 94937-86-7 | Benchchem [benchchem.com]
The Elusive Crystal: A Technical Guide to the Structural Characteristics of 2-(Chloromethyl)-1-phenyl-1H-benzimidazole
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the anticipated crystal structure of 2-(Chloromethyl)-1-phenyl-1H-benzimidazole, a molecule of significant interest in medicinal chemistry. In the absence of a publicly available crystal structure for this specific compound, this document leverages high-resolution crystallographic data from structurally analogous compounds to build a predictive model of its solid-state architecture. By examining the crystal structures of key analogues, including 2-chloromethyl-1H-benzimidazole hydrochloride and 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole, we can infer critical structural parameters, predict intermolecular interactions, and propose a reliable methodology for its synthesis and crystallization. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel benzimidazole-based therapeutic agents.
Introduction: The Significance of Benzimidazole Scaffolds
The benzimidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific molecule of interest, this compound, combines the benzimidazole core with a reactive chloromethyl group at the 2-position and a phenyl substituent at the 1-position. The chloromethyl group serves as a versatile synthetic handle for further functionalization, while the N-phenyl group significantly influences the molecule's lipophilicity and steric profile, which can in turn modulate its biological activity and pharmacokinetic properties.
A thorough understanding of the three-dimensional structure of this molecule is paramount for rational drug design. The crystal structure provides precise information on bond lengths, bond angles, and conformational preferences. Furthermore, the crystal packing reveals the nature and geometry of intermolecular interactions, which are crucial for understanding physical properties such as solubility, stability, and melting point.
Methodology: A Comparative Crystallographic Analysis
As a definitive crystal structure for this compound has not been reported in the public domain, this guide employs a comparative analysis of closely related structures deposited in the Cambridge Crystallographic Data Centre (CCDC). The primary analogues selected for this analysis are:
-
2-chloromethyl-1H-benzimidazole hydrochloride [1][[“]]: Provides data on the core benzimidazole-chloromethyl fragment.
-
2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole [3]: Offers insights into the influence of the N-phenyl group on the overall molecular conformation and crystal packing.
By synthesizing the data from these and other related benzimidazole structures, we can construct a robust hypothesis for the structural characteristics of the target molecule.
Predicted Molecular Geometry
The molecular structure of this compound is anticipated to adopt a non-planar conformation. The dihedral angle between the benzimidazole ring system and the N-phenyl ring is a critical parameter. In the analogous structure of 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole, the dihedral angle between the imidazole core and the N-phenyl ring is 67.24(4)°[3]. A similar significant twist is expected in our target molecule due to steric hindrance between the phenyl group and the benzimidazole core. The benzimidazole ring system itself is expected to be largely planar.
Caption: Predicted molecular structure of this compound.
Predicted Crystallographic Parameters
Based on the analysis of analogous compounds, we can predict the likely crystallographic parameters for this compound. It is plausible that the compound will crystallize in a monoclinic space group, such as P2₁/c, which is common for benzimidazole derivatives[1][3].
| Parameter | Predicted Value | Justification based on Analogues |
| Crystal System | Monoclinic | Common for substituted benzimidazoles[1][3]. |
| Space Group | P2₁/c | Observed in both 2-chloromethyl-1H-benzimidazole HCl and 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole[1][3]. |
| a (Å) | 8.0 - 9.0 | In the range of related structures. |
| b (Å) | 9.0 - 10.0 | In the range of related structures. |
| c (Å) | 14.0 - 21.0 | Dependent on the packing and substituent size. |
| **β (°) ** | 100 - 115 | Typical for monoclinic systems of this type[1][3]. |
| Z | 4 | A common number of molecules per unit cell. |
Intermolecular Interactions and Crystal Packing
The solid-state packing of this compound will be governed by a network of non-covalent interactions. In the absence of the N-H proton found in 2-chloromethyl-1H-benzimidazole hydrochloride, which participates in strong N-H···Cl hydrogen bonds[1], the packing of the target molecule will be dominated by weaker interactions.
We can anticipate the following key intermolecular interactions:
-
C-H···N Interactions: The aromatic protons of the benzimidazole and phenyl rings can act as weak hydrogen bond donors to the nitrogen atom of the imidazole ring of a neighboring molecule.
-
C-H···π Interactions: The protons of the chloromethyl group and the aromatic rings can interact with the π-electron clouds of the benzimidazole and phenyl rings.
-
π-π Stacking: The planar benzimidazole cores and the phenyl rings of adjacent molecules are likely to engage in π-π stacking interactions, contributing significantly to the overall stability of the crystal lattice.
-
Halogen Bonding (C-Cl···N/π): The chlorine atom of the chloromethyl group could potentially participate in weak halogen bonding with nitrogen atoms or the π-systems of neighboring molecules.
Caption: Predicted intermolecular interactions governing the crystal packing.
Experimental Protocol: Synthesis and Crystallization
The synthesis of this compound can be achieved through a well-established synthetic route. The following is a generalized protocol based on literature precedents for similar benzimidazole derivatives.
Synthesis of this compound
Workflow Diagram:
Caption: Generalized synthetic workflow for this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-phenyl-o-phenylenediamine (1 equivalent) and chloroacetic acid (1.1 equivalents).
-
Acidic Condensation: Add 4N hydrochloric acid to the flask and heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound.
Single Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. The following methods are recommended:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) to form a saturated solution. Loosely cover the container and allow the solvent to evaporate slowly at room temperature over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent," e.g., hexane). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting the growth of single crystals.
Conclusion and Future Perspectives
While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a robust, data-driven prediction of its key structural features. The anticipated non-planar conformation, the likely crystallographic parameters, and the governing intermolecular interactions are presented based on a thorough analysis of closely related, structurally characterized compounds. The provided experimental protocols offer a reliable pathway for the synthesis and crystallization of this important molecule.
The experimental determination of the crystal structure of this compound is a critical next step. This would not only validate the predictions made in this guide but also provide invaluable data for the computational modeling and rational design of new benzimidazole-based drugs. Such an endeavor would be a significant contribution to the field of medicinal chemistry.
References
Methodological & Application
Application Notes & Protocols: The Strategic Use of 2-(Chloromethyl)-1-phenyl-1H-benzimidazole in Modern Organic Synthesis
Introduction: The Benzimidazole Core and its Activated Handle
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning antifungal, anticancer, antiviral, and anti-inflammatory applications. The unique value of 2-(chloromethyl)-1-phenyl-1H-benzimidazole lies in its sophisticated design: it combines the privileged benzimidazole core with a highly reactive chloromethyl group at the C2 position. This electrophilic "handle" serves as a versatile anchor point for introducing a wide array of functional groups via nucleophilic substitution, making it an invaluable building block for generating compound libraries in drug discovery and materials science.
The presence of the N-phenyl group distinguishes this reagent from its simpler 1H-benzimidazole counterpart. This substitution modulates the molecule's electronic properties and significantly enhances its solubility in common organic solvents, often leading to more homogeneous reaction conditions and simplified purification. Furthermore, the phenyl ring can engage in beneficial π-π stacking interactions within biological targets, potentially enhancing the binding affinity of its derivatives.
This guide provides detailed protocols for the synthesis of the title building block and its subsequent derivatization, offering insights into the chemical logic behind the procedural steps to empower researchers in their synthetic endeavors.
Synthesis of the Core Building Block: this compound
The most reliable and direct route to synthesizing 1,2-disubstituted benzimidazoles is the Phillips condensation reaction. This method involves the acid-catalyzed cyclocondensation of an N-substituted o-phenylenediamine with a carboxylic acid or its equivalent. For our target molecule, N-phenyl-o-phenylenediamine is reacted with chloroacetic acid.
The acidic medium (typically 4N HCl) is crucial for this transformation. It protonates the carbonyl oxygen of chloroacetic acid, rendering it more electrophilic. Simultaneously, it ensures the diamine remains in solution and facilitates the dehydration step that drives the final ring closure to the aromatic benzimidazole system.
Caption: Synthesis of the title building block via Phillips condensation.
Protocol 2.1: Synthesis of this compound
Materials:
-
N-phenyl-o-phenylenediamine
-
Chloroacetic acid
-
4M Hydrochloric Acid (HCl)
-
Ammonium Hydroxide solution (~30%)
-
Methanol or Ethanol for recrystallization
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for filtration and recrystallization
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add N-phenyl-o-phenylenediamine (e.g., 18.4 g, 0.1 mol). Carefully add 100 mL of 4M HCl. The diamine will dissolve with stirring to form its hydrochloride salt.
-
Reagent Addition: Add chloroacetic acid (e.g., 11.3 g, 0.12 mol) to the stirred solution. The slight excess of chloroacetic acid ensures complete consumption of the more valuable diamine.
-
Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Precipitation: After cooling the reaction mixture to room temperature, transfer it carefully into a beaker containing 400 mL of ice-cold water. While stirring vigorously, slowly add concentrated ammonium hydroxide solution until the pH of the mixture reaches 8-9. This step neutralizes the excess HCl and deprotonates the benzimidazole, causing it to precipitate out of the aqueous solution.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture to yield the final product as a crystalline solid. Dry the purified solid under vacuum.
Expected Characterization Data:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁ClN₂ |
| Molecular Weight | 242.71 g/mol |
| Appearance | Off-white to light brown crystalline solid |
| Melting Point | 98-102°C[1] |
| Solubility | Soluble in DMF, DMSO, Acetone, Methanol, Ethanol[2] |
Application: The Nucleophilic Substitution Manifold
The primary utility of this compound is as an electrophile in Sₙ2 reactions. The carbon of the chloromethyl group is readily attacked by a wide range of nucleophiles, displacing the chloride ion and forming a new carbon-nucleophile bond. This reaction is the gateway to a vast chemical space of C2-functionalized benzimidazoles.
Caption: General workflow for derivatization via Sₙ2 reaction.
Protocol 3.1: Synthesis of 2-(Aminomethyl) Derivatives via N-Alkylation
This protocol describes the reaction with primary or secondary amines to form 2-substituted aminomethyl benzimidazoles, a class of compounds frequently investigated for biological activity.
Rationale: An inorganic base like potassium carbonate (K₂CO₃) is used as a mild base to neutralize the HCl formed during the reaction, driving it to completion. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it readily dissolves the reactants and facilitates the Sₙ2 mechanism. The addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction through the Finkelstein reaction, where the chloride is transiently replaced by the better leaving group, iodide.[2]
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (e.g., 2.43 g, 10 mmol) in 30 mL of anhydrous DMF.
-
Base and Catalyst: Add potassium carbonate (e.g., 2.76 g, 20 mmol, 2 equivalents) and a catalytic amount of potassium iodide (e.g., 166 mg, 1 mmol, 0.1 equivalents).
-
Nucleophile Addition: Add the desired amine (e.g., 11 mmol, 1.1 equivalents). For example, use p-aminophenol (1.20 g, 11 mmol).
-
Reaction: Stir the mixture at room temperature or gently heat to 50-60°C for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into 150 mL of cold water. The product will often precipitate. If it separates as an oil, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Collect the precipitated solid by filtration or, if extracted, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 3.2: Synthesis of 2-(Phenoxymethyl) Derivatives via O-Alkylation
This protocol details the formation of an ether linkage by reacting the building block with substituted phenols.
Rationale: A base is required to deprotonate the phenol, generating the more nucleophilic phenoxide ion. The choice of base and solvent is critical; stronger bases like sodium hydride (NaH) can be used in anhydrous solvents like THF for less reactive phenols, while K₂CO₃ in DMF is sufficient for many cases.[3]
Procedure:
-
Reaction Setup: To a solution of a substituted phenol (e.g., 4-nitrophenol, 1.53 g, 11 mmol) in 30 mL of anhydrous DMF, add potassium carbonate (2.76 g, 20 mmol). Stir for 15 minutes at room temperature to facilitate the formation of the phenoxide.
-
Reagent Addition: Add a solution of this compound (2.43 g, 10 mmol) in 10 mL of DMF dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 70-80°C and stir for 4-8 hours, monitoring by TLC.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 3.1.
Protocol 3.3: Synthesis of 2-((Thio)methyl) Derivatives via S-Alkylation
This protocol covers the reaction with thiols to form thioethers, which are important isosteres of ethers in medicinal chemistry.
Rationale: Thiols are generally more acidic and more nucleophilic than their corresponding alcohols. Therefore, reactions with thiols often proceed under milder conditions. A base like triethylamine (Et₃N) or K₂CO₃ is sufficient to deprotonate the thiol, generating the highly nucleophilic thiolate anion.[4]
Procedure:
-
Reaction Setup: Dissolve the desired thiol (e.g., thiophenol, 1.21 g, 11 mmol) in 30 mL of ethanol or DMF.
-
Base Addition: Add potassium carbonate (2.76 g, 20 mmol) and stir for 10 minutes.
-
Reagent Addition: Add this compound (2.43 g, 10 mmol) to the mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. The reaction is typically faster than with O- or N-nucleophiles. Monitor by TLC.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 3.1.
Table of Derivative Examples:
| Nucleophile Class | Example Nucleophile | Product Structure | Potential Application Area |
|---|---|---|---|
| Nitrogen | Aniline | 2-(Anilinomethyl)-1-phenyl-1H-benzimidazole | Anticancer, Antimicrobial[2] |
| Oxygen | 4-Chlorophenol | 2-((4-Chlorophenoxy)methyl)-1-phenyl-1H-benzimidazole | Antifungal, Herbicidal |
| Sulfur | Benzyl Mercaptan | 2-((Benzylthio)methyl)-1-phenyl-1H-benzimidazole | Antifungal, Enzyme Inhibition[5] |
From Building Block to Bioactive Library
The true power of this compound is its ability to serve as a central hub for generating a diverse library of molecules. By systematically reacting it with a collection of amines, phenols, and thiols, researchers can rapidly access a wide range of novel chemical entities for biological screening.
Caption: Library synthesis from a central benzimidazole building block.
Safety and Handling
-
This compound is an alkylating agent and should be handled with care. It is a potential irritant to the skin, eyes, and respiratory tract.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin.
-
Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Conclusion
This compound is a highly effective and versatile building block for synthetic and medicinal chemistry. Its activated chloromethyl group provides a reliable site for introducing molecular diversity through straightforward nucleophilic substitution reactions. The protocols and insights provided in this guide are designed to facilitate its use, enabling research and development professionals to efficiently construct libraries of novel benzimidazole derivatives for the discovery of new pharmaceuticals and functional materials.
References
- 1. Microwave-Assisted One-Pot Synthesis of 2-(Substituted phenyl)-1H...: Ingenta Connect [ingentaconnect.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-(Chloromethyl)-1-phenyl-1H-benzimidazole in Biological Assays
Abstract
This technical guide provides a comprehensive framework for the derivatization of 2-(chloromethyl)-1-phenyl-1H-benzimidazole, a versatile scaffold in medicinal chemistry. We delve into the synthesis of this key intermediate and detail robust protocols for its subsequent modification via nucleophilic substitution. The narrative emphasizes the chemical rationale behind experimental design, ensuring both reproducibility and a deeper understanding of the underlying principles. Furthermore, we present standardized protocols for evaluating the biological activity of the synthesized derivatives, specifically focusing on antifungal and anticancer applications. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel benzimidazole derivatives.
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antifungal, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The core structure's ability to interact with various biological targets is a key reason for its prevalence in numerous FDA-approved drugs.
The compound this compound serves as a pivotal building block for creating diverse libraries of bioactive molecules. The strategic placement of a phenyl group at the N1 position can enhance lipophilicity and modulate biological activity, while the chloromethyl group at the C2 position is a highly reactive electrophilic site, prime for chemical modification.[3] This reactivity allows for the straightforward introduction of various functional groups through nucleophilic substitution, enabling systematic exploration of structure-activity relationships (SAR).
This guide will first outline the synthesis of the core scaffold, followed by detailed protocols for its derivatization and subsequent evaluation in key biological assays.
Synthesis of the Core Scaffold: this compound
The synthesis of 2-substituted benzimidazoles is classically achieved through the Phillips condensation reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[2][4] By starting with N-phenyl-o-phenylenediamine, we can direct the synthesis towards the desired N1-phenylated product.
Protocol 2.1: Synthesis via Phillips Condensation
This protocol is adapted from the well-established method for synthesizing 2-(chloromethyl)-1H-benzimidazole.[1][5]
Principle: N-phenyl-o-phenylenediamine is condensed with chloroacetic acid in the presence of hydrochloric acid. The acid catalyzes the cyclization and dehydration to form the benzimidazole ring.
Materials and Reagents:
-
N-phenyl-o-phenylenediamine
-
Chloroacetic acid
-
4M Hydrochloric Acid (HCl)
-
Ammonium hydroxide solution (concentrated)
-
Methanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for filtration and recrystallization
Procedure:
-
In a 250 mL round-bottom flask, combine N-phenyl-o-phenylenediamine (10 mmol) and chloroacetic acid (12 mmol, 1.2 equivalents).
-
Add 50 mL of 4M HCl. The HCl acts as both a solvent and a catalyst for the condensation reaction.[5]
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110°C) with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Neutralize the mixture by slowly adding concentrated ammonium hydroxide solution with constant stirring until the pH reaches 8-9. This will precipitate the product.
-
Collect the crude precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
Dry the crude product.
-
Recrystallize the dried solid from methanol to yield pure this compound as a crystalline solid.[1]
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should also be determined and compared to literature values.
Principles of Derivatization: Harnessing the Reactivity of the Chloromethyl Group
The synthetic utility of this compound lies in the reactivity of the C-Cl bond. The carbon atom of the chloromethyl group is electrophilic and is highly susceptible to attack by nucleophiles in a classic SN2 (bimolecular nucleophilic substitution) reaction. This allows for the covalent attachment of a wide array of molecular fragments.
Key Considerations for SN2 Reactions:
-
Nucleophile: A wide range of nucleophiles can be employed, including amines (primary and secondary), phenols, thiols, and carbanions. The strength of the nucleophile will influence the reaction rate.
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (ACN), or Acetone are ideal. They can solvate the cation of the base but do not solvate the nucleophile, thus enhancing its reactivity.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is often required to deprotonate the nucleophile (e.g., a phenol or thiol) or to act as an acid scavenger for reactions involving amine hydrochlorides.
-
Catalyst: In some cases, a catalytic amount of sodium or potassium iodide (NaI or KI) can be added. The iodide ion is a better nucleophile than chloride and can transiently form a more reactive iodo-methyl intermediate (Finkelstein reaction), accelerating the overall reaction.[3]
Figure 1: General workflow for the SN2 derivatization of the core scaffold.
Detailed Derivatization Protocols
The following protocols are representative examples of how to derivatize the core scaffold.
Protocol 4.1: Synthesis of an Amine Derivative (N-alkylation)
This protocol describes the reaction with an aromatic amine, a common strategy to generate compounds with potential antimicrobial and anticancer activities.[3]
Materials and Reagents:
-
This compound (1 mmol)
-
Substituted aromatic amine (e.g., p-aminophenol) (1.1 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2 mmol)
-
Potassium Iodide (KI) (catalytic amount)
-
Anhydrous Dimethylformamide (DMF) (15 mL)
-
Ethyl acetate and Water (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask, dissolve this compound and the substituted aromatic amine in 15 mL of anhydrous DMF.
-
Add anhydrous K₂CO₃ and a catalytic pinch of KI to the solution. The K₂CO₃ acts as a base to neutralize the HCl formed during the reaction.
-
Stir the reaction mixture at room temperature or gently heat to 50-60°C for 6-12 hours. Monitor the reaction's completion by TLC.
-
Once the starting material is consumed, cool the mixture to room temperature and pour it into 50 mL of cold water.
-
Extract the aqueous mixture three times with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure amine derivative.
Protocol 4.2: Synthesis of a Thioether Derivative (S-alkylation)
This protocol details the reaction with a thiol, leading to the formation of a thioether linkage. Thioether-containing benzimidazoles have shown significant antifungal activity.
Materials and Reagents:
-
This compound (1 mmol)
-
A suitable thiol (e.g., thiophenol) (1.1 mmol)
-
Triethylamine (TEA) (1.5 mmol)
-
Anhydrous Acetonitrile (ACN) (15 mL)
-
Standard workup and purification reagents as in Protocol 4.1.
Procedure:
-
Dissolve this compound and the thiol in 15 mL of anhydrous ACN in a dry round-bottom flask.
-
Add triethylamine to the mixture. TEA serves as a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the pure thioether derivative.
| Protocol | Nucleophile | Base | Solvent | Typical Temp. | Derivative Linkage |
| 4.1 | Aromatic Amine | K₂CO₃ | DMF | RT - 60°C | C-N (Amine) |
| 4.2 | Thiol | TEA | ACN | RT | C-S (Thioether) |
| Custom | Phenol | K₂CO₃ | Acetone | Reflux | C-O (Ether) |
Table 1: Summary of representative derivatization conditions.
Protocols for Biological Assays
After synthesis and purification, the new derivatives must be evaluated for biological activity. The following are standard, robust assays for initial screening.
Protocol 5.1: Antifungal Susceptibility Testing (Broth Microdilution)
This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a fungal strain. The growth is assessed visually or spectrophotometrically after a defined incubation period.
Materials and Reagents:
-
Synthesized benzimidazole derivatives
-
Positive control antifungal drug (e.g., Fluconazole)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate broth medium (e.g., RPMI-1640)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Spectrophotometer (plate reader)
Procedure:
-
Dissolve the test compounds and the control drug in DMSO to create high-concentration stock solutions (e.g., 10 mg/mL).
-
In a sterile 96-well plate, perform a two-fold serial dilution of the stock solutions in broth medium to achieve a range of final concentrations (e.g., from 100 µg/mL to 0.78 µg/mL).
-
Prepare a standardized fungal inoculum according to established guidelines (e.g., CLSI).
-
Add the fungal inoculum to each well containing the test compound. Include a growth control well (inoculum + medium) and a sterility control well (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the MIC by identifying the lowest concentration of the compound at which no visible growth is observed.
Protocol 5.2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen compounds for cytotoxic/anticancer effects.[6]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized benzimidazole derivatives and a positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Data Interpretation and Structure-Activity Relationships (SAR)
The ultimate goal of synthesizing a library of derivatives is to establish a clear Structure-Activity Relationship (SAR). This involves correlating specific structural changes with increases or decreases in biological potency.
| Compound ID | Modification at C2-methyl | MIC (µg/mL) vs. C. albicans | IC₅₀ (µM) vs. MCF-7 |
| Control | -Cl | >100 | >100 |
| Deriv-A1 | -NH-(p-hydroxyphenyl) | 12.5 | 25.6 |
| Deriv-A2 | -NH-(p-nitrophenyl) | 6.25 | 15.3 |
| Deriv-B1 | -S-(phenyl) | 3.12 | 42.1 |
| Deriv-B2 | -S-(p-chlorophenyl) | 1.56 | 38.5 |
Table 2: Example of a data summary table for SAR analysis.
Conclusion
The this compound scaffold is a powerful and adaptable starting point for the development of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for its synthesis, derivatization, and biological evaluation. By understanding the chemical principles and employing robust assay methodologies, researchers can efficiently explore the vast chemical space surrounding this privileged structure and identify lead compounds for future drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Phillips, M.A. (1928) CCCXVII—The Formation of 2-Substituted Benziminazoles. Journal of the Chemical Society (Resumed), 2393-2399. - References - Scientific Research Publishing [scirp.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. adichemistry.com [adichemistry.com]
- 5. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
- 6. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Chloromethyl)-1-phenyl-1H-benzimidazole as a Versatile Precursor for Novel Antifungal Agents
Introduction: The Imperative for Novel Antifungal Therapies and the Promise of the Benzimidazole Scaffold
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The currently available antifungal armamentarium is limited, and many existing agents are hampered by issues of toxicity, narrow spectrum of activity, and drug-drug interactions.[1][2] This underscores the urgent need for the development of new, more effective, and safer antifungal drugs.[3]
The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antifungal, anticancer, and antiparasitic properties.[4][5][6] Its structural versatility and ability to interact with various biological targets have made it a focal point in the quest for novel chemotherapeutic agents.[1][7] Among the various benzimidazole-based starting materials, 2-(Chloromethyl)-1-phenyl-1H-benzimidazole stands out as a particularly valuable precursor. The reactive chloromethyl group at the 2-position serves as a versatile chemical handle, allowing for the facile introduction of diverse functionalities and the generation of extensive compound libraries for antifungal screening.[4][8][9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a precursor for the synthesis and evaluation of novel antifungal agents. We will delve into the synthetic protocols, the rationale behind derivatization strategies, and the methodologies for assessing the biological activity of the resulting compounds.
Part 1: Synthesis of the Precursor: this compound
The synthesis of this compound is a critical first step in the development of novel antifungal agents. A common and effective method involves the condensation of N-phenyl-o-phenylenediamine with chloroacetic acid.
Protocol 1: Synthesis of this compound
Materials:
-
N-phenyl-o-phenylenediamine
-
Chloroacetic acid
-
4N Hydrochloric acid
-
Dilute ammonia water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine N-phenyl-o-phenylenediamine (1 equivalent) and chloroacetic acid (1.1 equivalents).
-
Acidic Condensation: Add 4N hydrochloric acid to the flask, ensuring the reactants are fully submerged.
-
Reflux: Heat the reaction mixture to reflux and maintain for 1.5 to 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. For enhanced precipitation, the flask can be placed in an ice bath.
-
Neutralization: Slowly add dilute ammonia water to the cooled reaction mixture with constant stirring until the solution becomes neutral (pH ~7). This will precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold water to remove any residual salts.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry to confirm its identity and purity.[5][10]
Causality Behind Experimental Choices:
-
Acidic Conditions: The use of hydrochloric acid catalyzes the condensation reaction between the diamine and chloroacetic acid, facilitating the formation of the benzimidazole ring.
-
Reflux: Heating the reaction mixture under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate without the loss of volatile reagents.
-
Neutralization: The addition of a weak base like ammonia water neutralizes the excess acid and deprotonates the benzimidazole nitrogen, causing the product to precipitate out of the aqueous solution due to its lower solubility in neutral water.
-
Recrystallization: This purification technique is employed to remove impurities by exploiting the differences in solubility between the desired product and the impurities in a given solvent at different temperatures.
Visualization of the Synthetic Workflow
References
- 1. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buy this compound | 94937-86-7 [smolecule.com]
- 9. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis routes of 2-(Chloromethyl)benzimidazole [benchchem.com]
Application Note: Strategic Synthesis of Novel Benzimidazole Derivatives via 2-(Chloromethyl)-1-phenyl-1H-benzimidazole
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of diverse benzimidazole derivatives utilizing 2-(Chloromethyl)-1-phenyl-1H-benzimidazole as a key electrophilic building block. We delve into the core chemical principles, provide validated, step-by-step protocols for the synthesis of amino, thioether, and ether-linked derivatives, and explain the causal reasoning behind experimental choices. The protocols are designed to be self-validating, supported by data presentation and characterization guidelines to ensure scientific rigor and reproducibility.
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The Privileged Status of Benzimidazoles
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This status is attributed to its structural similarity to endogenous purine nucleotides, allowing its derivatives to readily interact with a wide array of biological macromolecules.[2] The benzimidazole core is present in numerous FDA-approved drugs and is a focal point for the development of novel therapeutic agents targeting a vast range of diseases, including cancer, microbial and viral infections, inflammation, and parasitic diseases.[1][3][4] Its therapeutic versatility stems from its unique physicochemical properties, such as its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, which facilitate efficient binding to biological targets.[1]
This compound: A Versatile Synthon
This compound (C₁₄H₁₁ClN₂) is a crystalline solid with a molecular weight of 242.70 g/mol and a melting point in the range of 98-102°C.[5] It serves as a highly valuable intermediate for the synthesis of a library of 2-substituted benzimidazole derivatives. The key to its utility lies in the chloromethyl group at the 2-position of the benzimidazole ring. This group acts as a potent electrophilic site, primed for nucleophilic substitution reactions.[5] The presence of the N-phenyl group enhances the lipophilicity of the resulting derivatives, a feature often desirable in drug candidates for improved membrane permeability. This guide focuses on leveraging the reactivity of this synthon to forge new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, thereby accessing novel chemical entities with significant therapeutic potential.[6]
Core Mechanistic Principles: The Chemistry of the Chloromethyl Group
The Electrophilic Nature and Reactivity
The synthetic utility of this compound is dominated by the reactivity of the chloromethyl (-CH₂Cl) moiety. The chlorine atom, being highly electronegative, withdraws electron density from the adjacent methylene carbon, rendering it electrophilic and highly susceptible to attack by nucleophiles.
The Sₙ2 Reaction Pathway
The derivatization of this synthon proceeds primarily through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5] In this reaction, a nucleophile (Nu⁻) directly attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion (a good leaving group) in a single, concerted step. The reaction is typically facilitated by a polar aprotic solvent, such as Dimethylformamide (DMF), and a non-nucleophilic base to neutralize the acidic proton that may be present on the nucleophile (e.g., in amines or thiols).
References
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Buy this compound | 94937-86-7 [smolecule.com]
- 6. ijpsjournal.com [ijpsjournal.com]
Application Note: 2-(Chloromethyl)-1-phenyl-1H-benzimidazole as a Versatile Building Block for Pharmaceutical Intermediates
Abstract
The benzimidazole nucleus is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with activities spanning antihistaminic, antifungal, and anticancer applications.[1][2] This application note provides a detailed technical guide for researchers and drug development professionals on the synthesis, characterization, and application of 2-(Chloromethyl)-1-phenyl-1H-benzimidazole (CAS No: 94937-86-7). We delve into the causality behind synthetic strategies, present validated, step-by-step protocols, and illustrate the compound's utility as a potent electrophilic building block for constructing complex pharmaceutical intermediates via nucleophilic substitution reactions. The strategic placement of the 1-phenyl group modulates physicochemical properties such as lipophilicity, while the C2-chloromethyl group serves as a highly reactive handle for molecular elaboration, making this intermediate a cornerstone for library synthesis and lead optimization campaigns.[3][4]
Part I: Synthesis and Characterization of the Core Intermediate
Principle of Synthesis: The Phillips-Ladenburg Condensation
The construction of the benzimidazole scaffold is most commonly achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, a reaction widely known as the Phillips-Ladenburg condensation.[5][6] For the synthesis of N-substituted benzimidazoles, the corresponding N-substituted o-phenylenediamine is the logical starting material.
In the case of this compound, the synthesis involves the acid-catalyzed condensation of N¹-phenylbenzene-1,2-diamine with chloroacetic acid. The mechanism proceeds via initial formation of an amide intermediate, which then undergoes an intramolecular cyclization through nucleophilic attack of the second amine onto the carbonyl carbon. Subsequent dehydration yields the aromatic benzimidazole ring. The acidic medium (typically 4-5N HCl) is crucial as it protonates the carbonyl oxygen of chloroacetic acid, rendering the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the diamine.
Caption: Synthetic scheme for this compound.
Detailed Protocol 1: Synthesis of this compound
This protocol describes a robust method for the gram-scale synthesis of the title compound, adapted from established procedures for similar benzimidazole derivatives.[1][5]
Materials:
-
N¹-phenylbenzene-1,2-diamine (1.0 eq)
-
Chloroacetic acid (1.2 eq)
-
Hydrochloric acid (4N aqueous solution)
-
Ammonium hydroxide (~25% aqueous solution)
-
Methanol
-
Deionized water
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
pH paper or pH meter
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add N¹-phenylbenzene-1,2-diamine (1.0 eq, e.g., 10.0 g) and 4N hydrochloric acid (e.g., 100 mL).
-
Stir the mixture at room temperature until the diamine fully dissolves.
-
Add chloroacetic acid (1.2 eq, e.g., 6.1 g) to the solution.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 100-110 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C.
-
Slowly neutralize the mixture by adding ammonium hydroxide solution dropwise with constant stirring, while keeping the flask in the ice bath. A precipitate will form. Continue addition until the pH of the slurry is approximately 8-9.
-
Stir the resulting suspension in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.
-
Dry the crude solid under vacuum. For further purification, recrystallize the product from methanol to yield an off-white to pale yellow crystalline solid.[3]
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value | Reference |
| Molecular Formula | C₁₄H₁₁ClN₂ | [3] |
| Molecular Weight | 242.71 g/mol | [3] |
| Appearance | Crystalline solid | [3] |
| Melting Point | 98-102 °C | [3] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.0-7.2 (m, 9H, Ar-H), δ 4.9 (s, 2H, -CH₂Cl) | [7][8] |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~152 (C2), δ 143-110 (Ar-C), δ ~45 (-CH₂Cl) | [9][10] |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~1615 (C=N), ~1450 (C=C), ~740 (C-Cl) | [11] |
Expert Interpretation of ¹H NMR: The spectrum is expected to be clean, showing complex multiplets in the aromatic region (δ 7.2-8.0 ppm) integrating to nine protons, corresponding to the phenyl ring and the benzene portion of the benzimidazole core. A key diagnostic signal is the sharp singlet for the two chloromethyl protons (-CH₂Cl) appearing around δ 4.9 ppm. The absence of a broad N-H proton signal (typically >12 ppm) confirms the N1-phenyl substitution.[8]
Part II: Application in Pharmaceutical Intermediate Synthesis
Core Concept: The C2-Chloromethyl Group as a Potent Electrophile
The synthetic power of this compound lies in the high reactivity of its chloromethyl group. The carbon atom is directly attached to an electron-withdrawing chlorine atom and is part of a benzylic-like system, making it highly electrophilic and an excellent substrate for nucleophilic aliphatic substitution (SN2) reactions.[3]
Causality of Reactivity:
-
Leaving Group: The chloride ion (Cl⁻) is a good leaving group, readily displaced upon nucleophilic attack.
-
Electrophilic Carbon: The electron density on the methylene carbon is significantly reduced by the inductive effect of the adjacent chlorine and the benzimidazole ring.
-
Steric Accessibility: The primary nature of the carbon atom minimizes steric hindrance, facilitating the backside attack characteristic of an SN2 mechanism.
This reactivity allows for the covalent linkage of the benzimidazole core to a vast array of nucleophilic moieties, such as amines, thiols, and alcohols, which are prevalent in other pharmacophores and functional groups used in drug design.[12]
Caption: Generalized SN2 mechanism for the alkylation of nucleophiles.
Detailed Protocol 2: Synthesis of a Representative N-Alkylamine Intermediate
This protocol details the synthesis of N-((1-phenyl-1H-benzo[d]imidazol-2-yl)methyl)aniline as a representative example of an SN2 reaction with an amine nucleophile. This class of compounds forms the basis for various biologically active agents.[13]
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Potassium Iodide (KI) (0.1 eq, catalytic)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Equipment:
-
Three-neck round-bottom flask with thermometer
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
To a dry three-neck flask under an inert atmosphere, add this compound (1.0 eq, e.g., 2.43 g), anhydrous K₂CO₃ (2.0 eq, e.g., 2.76 g), and a catalytic amount of KI (0.1 eq, e.g., 0.17 g).
-
Add anhydrous DMF (e.g., 40 mL) via syringe and stir the suspension.
-
Add aniline (1.1 eq, e.g., 1.0 mL) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours. The choice of a mild base like K₂CO₃ is deliberate to avoid side reactions, while the catalytic KI facilitates the reaction via the Finkelstein reaction, transiently forming a more reactive iodo-intermediate.
-
Monitor the reaction by TLC until the starting chloromethyl compound is consumed.
-
Cool the mixture to room temperature and pour it into cold water (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to obtain the pure product.
Versatility of Application: Representative Nucleophiles
The protocol above can be adapted for a wide range of nucleophiles to generate diverse libraries of pharmaceutical intermediates.
| Nucleophile Class | Example Nucleophile | Base / Solvent | Typical Application Area | Reference |
| Primary/Secondary Amines | Piperazine | K₂CO₃ / DMF | Antihistaminics, Antipsychotics | [11][14] |
| Thiols | 4-methoxythiophenol | NaH / THF | Antifungal, Anticancer | [9][15] |
| Alcohols/Phenols | Phenol | K₂CO₃ / Acetone | Anti-inflammatory, Antiviral | [12] |
| Heterocycles (N-nucleophile) | 1H-1,2,4-Triazole | Cs₂CO₃ / DMF | Antifungal Agents | [9] |
Part III: Safety and Handling
As a reactive alkylating agent, this compound and its un-phenylated analogs must be handled with appropriate caution.[16][17]
-
Hazard Identification: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[16][18][19]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.[16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a high-value, versatile intermediate for pharmaceutical synthesis. Its straightforward preparation and the predictable reactivity of its chloromethyl group via SN2 displacement make it an ideal building block for accessing a diverse chemical space. By enabling the efficient coupling of the N-phenylated benzimidazole core with various nucleophilic partners, this compound provides a reliable and scalable route to novel molecular entities for drug discovery and development programs targeting a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 94937-86-7 [smolecule.com]
- 4. This compound | 94937-86-7 | Benchchem [benchchem.com]
- 5. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. maaz.ihmc.us [maaz.ihmc.us]
- 14. Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(chloromethyl)-1-phenyl-1H-benzimidazole
Welcome to the technical support guide for the synthesis of 2-(chloromethyl)-1-phenyl-1H-benzimidazole (CAS 94937-86-7). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to help you optimize your reaction, maximize yield, and ensure product purity.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most widely employed method is an adaptation of the Phillips-Ladenburg condensation. This involves the acid-catalyzed cyclocondensation of N-phenyl-o-phenylenediamine with chloroacetic acid. Typically, a strong mineral acid like 4N hydrochloric acid (HCl) serves as both the catalyst and the reaction medium.[1][2] The mixture is heated under reflux to drive the formation of the benzimidazole ring.
Q2: What are the primary starting materials and their critical quality parameters?
The key starting materials are N-phenyl-o-phenylenediamine and chloroacetic acid.
-
N-phenyl-o-phenylenediamine: The purity of this diamine is crucial. Oxidized impurities can lead to significant discoloration and the formation of tar-like byproducts. It is advisable to use a high-purity grade or purify the commercial material (e.g., by recrystallization or column chromatography) if it appears discolored.
-
Chloroacetic Acid: This reagent is corrosive and hygroscopic. Ensure it is stored in a dry environment. The presence of excess water can affect the concentration of the acid catalyst and potentially lead to side reactions.
Q3: What are the main safety hazards associated with this synthesis?
This synthesis involves several hazards that require careful management:
-
Corrosive Acid: The use of 4N HCl requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction should be performed in a well-ventilated fume hood.
-
Reactivity of Product: The 2-(chloromethyl) group is a reactive electrophile and a potential lachrymator. The final product should be handled with care to avoid contact and inhalation.
-
Thermal Hazards: The reaction is typically run at reflux (100-120 °C), necessitating precautions against thermal burns.[2]
Part 2: Troubleshooting Guide
This section addresses specific experimental issues. The troubleshooting process is summarized in the flowchart below.
Caption: Troubleshooting flowchart for common synthesis issues.
Problem: Low or No Product Yield
Q: My reaction has run for the recommended time, but TLC analysis shows mostly starting material, and the final isolated yield is very low. What are the common causes and solutions?
Low yield is a frequent issue stemming from incomplete reaction or suboptimal conditions. Let's break down the potential causes.
Causality Analysis:
-
Insufficient Reaction Time or Temperature: The cyclization to form the benzimidazole ring can be sluggish. While literature for the non-phenylated analog suggests reflux times of 4 hours, the electronic properties of the N-phenyl group may influence the reaction rate.[1]
-
Incorrect Acid Concentration: The reaction relies on a specific acid concentration (typically 4N HCl) to facilitate the condensation and dehydration steps. If the acid is too dilute, the reaction rate will decrease significantly. If it's too concentrated, it may promote unwanted side reactions.
-
Poor Quality of N-phenyl-o-phenylenediamine: As mentioned, oxidized diamine is a primary culprit for low yields and impurity formation. The presence of colored impurities indicates oxidation, which can inhibit the desired reaction pathway.
-
Premature Precipitation: During the workup, if the pH is not carefully controlled during neutralization, the product may not precipitate fully, or it may co-precipitate with salts, making isolation difficult.
Troubleshooting Protocol:
-
Step 1: Verify Reaction Conditions:
-
Ensure the reaction mixture is maintained at a steady reflux temperature (100–120 °C).[2]
-
Monitor the reaction progress using a suitable TLC system (e.g., Ethyl Acetate/Hexane). If starting material is still present after the standard reaction time, consider extending the reflux period by 2-4 hours.
-
-
Step 2: Check Reagents:
-
Visually inspect the N-phenyl-o-phenylenediamine. If it is not a light-colored solid, consider purifying it by recrystallization from an ethanol/water mixture or passing it through a short plug of silica gel.
-
Prepare fresh 4N HCl solution or titrate your existing stock to confirm its concentration.
-
-
Step 3: Optimize Workup:
-
After cooling the reaction, pour the acidic mixture slowly into a beaker of crushed ice with vigorous stirring. This helps to dissipate heat during the subsequent neutralization.
-
Neutralize the mixture slowly with a base like ammonium hydroxide or a cold 10M NaOH solution, keeping the temperature below 10 °C.[2] Adjust the pH to approximately 8-9 to ensure complete precipitation of the free base product.
-
Allow the precipitate to stir in the cold for at least 30 minutes to an hour to maximize recovery before filtering.
-
Table 1: Typical Reaction Parameters (Adapted from related syntheses)
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Diamine:Acid) | 1 : 1.2 to 1 : 1.5 | An excess of chloroacetic acid ensures the diamine is fully consumed.[2] |
| Solvent / Catalyst | 4N Hydrochloric Acid | Acts as both a solvent and the catalyst for the condensation reaction.[1] |
| Temperature | 100 - 120 °C (Reflux) | Provides the necessary activation energy for the cyclization and dehydration steps.[2] |
| Reaction Time | 4 - 6 hours | Sufficient time for the reaction to proceed to completion, monitorable by TLC. |
Problem: Impurity Formation & Difficult Purification
Q: My crude product is a dark, sticky oil or a resinous solid that is difficult to handle and purify. What causes this, and how can I obtain a clean, crystalline product?
The formation of colored, intractable impurities is arguably the most significant challenge in this synthesis. It is often a result of competing side reactions.
Causality Analysis:
-
Dimerization/Polymerization: The product, this compound, is highly susceptible to self-reaction. The chloromethyl group is an excellent electrophile, and the nitrogen atoms of the benzimidazole ring are nucleophilic. Under basic conditions or with heat during workup, intermolecular nucleophilic substitution can occur, leading to dimers and oligomers.[2] This is a known issue for 2-(chloromethyl)benzimidazoles.[3]
-
Oxidation: As previously noted, the diamine starting material can oxidize. Furthermore, reaction intermediates may also be sensitive to air oxidation at high temperatures, leading to highly colored, complex byproducts.
-
Incomplete Cyclization: The reaction may stall at the intermediate N-acylated stage, which can contribute to a complex crude product mixture.
Troubleshooting and Purification Protocol:
-
Step 1: Minimize Impurity Formation:
-
Inert Atmosphere: To prevent oxidation, consider running the reaction under an inert atmosphere of nitrogen or argon.
-
Controlled Workup Temperature: The neutralization step is critical. Perform it slowly and with efficient cooling (ice bath) to prevent the heat generated from promoting polymerization of the product.
-
-
Step 2: Effective Purification Strategy:
-
Initial Wash: After filtering the crude precipitate, wash it thoroughly with cold water to remove inorganic salts. A subsequent wash with a cold, non-polar solvent like hexane or diethyl ether can help remove some organic, non-polar impurities.
-
Recrystallization: This is the most effective method for obtaining a pure, crystalline solid. The reported melting point is 98-102°C.[4]
-
Solvent Selection: A common and effective solvent system is ethanol or an ethanol/water mixture.
-
Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. If impurities remain undissolved, perform a hot filtration. Slowly add water to the hot, clear solution until it just begins to turn cloudy (the cloud point). Add a few drops of ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography on silica gel using a gradient of ethyl acetate in hexane is a viable alternative.
-
Caption: General experimental workflow for the synthesis and purification.
Problem: Product Instability
Q: I successfully synthesized and purified the product, but it seems to degrade over time or during subsequent reactions. Why is it unstable?
The stability of this compound is limited by the reactivity of the chloromethyl group.
Causality Analysis:
-
Hydrolytic Instability: The C-Cl bond in the chloromethyl group is activated by the adjacent benzimidazole ring, making it highly susceptible to nucleophilic substitution. In the presence of water or other nucleophiles (like alcohols used as solvents), it can readily hydrolyze to form the corresponding 2-(hydroxymethyl) derivative.[4] This reaction proceeds via an SN2 mechanism.
-
Photochemical Degradation: Benzimidazole derivatives are known to be photochemically active. Exposure to UV light can lead to the formation of radicals and subsequent degradation pathways, including ring-opening or isomerization.[4]
Recommendations for Handling and Storage:
-
Storage: The pure, dry solid should be stored in a tightly sealed amber vial to protect it from light and moisture. For long-term storage, keeping it in a desiccator at low temperature (-20°C or 4°C) is recommended.
-
Handling in Subsequent Reactions: When using the product as a reagent, it is best to use anhydrous solvents and perform reactions under an inert atmosphere. Be mindful that nucleophilic solvents (e.g., methanol, ethanol) may compete with your desired nucleophile and lead to solvolysis byproducts.
References
Technical Support Center: Purification of 2-(chloromethyl)-1-phenyl-1H-benzimidazole
Welcome to the technical support guide for 2-(chloromethyl)-1-phenyl-1H-benzimidazole (M.W. 242.70 g/mol ). This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. The purification of this compound, a valuable intermediate in medicinal chemistry, presents unique challenges due to the reactivity of its chloromethyl group.[1][2] This guide is designed to help you navigate these challenges to obtain a product of high purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the purification of this compound.
Q1: What are the primary laboratory-scale methods for purifying this compound? A1: The two most effective and widely used methods are recrystallization and silica gel column chromatography. Recrystallization is ideal for removing small amounts of impurities from a solid crude product, especially if the impurity profile is known. Column chromatography is more powerful for separating complex mixtures or when the impurities have polarities similar to the product.[3][4]
Q2: My crude product is a persistent oil or sticky solid, not the expected crystalline solid. What could be the cause? A2: This is a common issue. An oily or non-crystalline product often indicates the presence of significant impurities that are depressing the melting point and disrupting the crystal lattice. Potential culprits include residual solvents (like DMF or DMSO), unreacted starting materials, or side-products from the synthesis.[1] It could also suggest product degradation. A preliminary purification by column chromatography is often the best approach to isolate the solid product from these contaminants.
Q3: My final product is consistently yellow or brown, but literature suggests it should be a white or off-white solid. How can I decolorize it? A3: Color in benzimidazole syntheses often arises from the oxidation or degradation of o-phenylenediamine starting materials.[3] To remove these colored impurities, you can perform a hot filtration with activated carbon (charcoal) during the recrystallization process.[5][6] Add a small amount (1-2% by weight) of activated carbon to the hot, dissolved solution, hold at temperature for a few minutes, and then filter the hot solution through celite or fluted filter paper to remove the carbon before allowing the solution to cool and crystallize.[5][6]
Q4: What are the most common impurities to anticipate, and how do they affect purification? A4: The primary impurities stem from the synthesis and the compound's inherent reactivity:
-
Starting Materials: Unreacted N-phenyl-o-phenylenediamine and chloroacetic acid derivatives.
-
Hydrolysis Product: 2-(hydroxymethyl)-1-phenyl-1H-benzimidazole. This is formed if the compound is exposed to water or moisture, particularly under non-neutral pH conditions.[1] This impurity is more polar than the desired product.
-
Dimeric/Polymeric Byproducts: The reactive chloromethyl group can undergo self-nucleophilic substitution with the imidazole nitrogen of another molecule, especially in the presence of a base.[7] These are typically much less polar or may appear as baseline material on a TLC plate.
Q5: How should I properly store the purified this compound to prevent degradation? A5: Due to its reactivity, proper storage is critical. The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (2–8 °C).[8] It is susceptible to hydrolysis, so it must be protected from moisture.[1] It also has the potential for photochemical degradation and should be protected from light.[1]
Part 2: In-Depth Troubleshooting Guide
This section provides specific, cause-and-effect troubleshooting for common purification challenges.
Troubleshooting Recrystallization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Product separates as a liquid layer instead of forming crystals) | The boiling point of the solvent is higher than the melting point of the product (or the eutectic mixture of product and impurities). The solution is supersaturated, causing rapid precipitation instead of slow crystal growth. | Lower the temperature: Ensure the cooling bath is not excessively cold; allow for slow, gradual cooling. Use a lower-boiling point solvent system. Induce crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound. |
| Poor or No Crystal Formation | The solution is not sufficiently saturated (too much solvent was used). The chosen solvent is too good a solvent for the compound, even at low temperatures. | Concentrate the solution: Gently evaporate some of the solvent under reduced pressure and attempt to cool again. Use an anti-solvent: Add a second solvent in which your compound is insoluble (e.g., water or hexane to an ethanol solution) dropwise to the dissolved solution until it becomes slightly cloudy, then warm to clarify and cool slowly. |
| Product is Still Impure After One Recrystallization | The impurities have very similar solubility profiles to the product in the chosen solvent. The crystals formed too quickly, trapping impurities within the lattice. | Perform a second recrystallization: Purity often increases with subsequent recrystallizations. Change the solvent system: Use a different solvent or solvent pair that may have a better differential solubility for the product versus the impurity. Ensure slow cooling to allow for selective crystallization. |
Troubleshooting Column Chromatography
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation (Spots overlap or co-elute) | The mobile phase (eluent) is too polar, causing all components to move too quickly up the column. The column was overloaded with too much crude material. | Optimize the eluent: Use TLC to find a solvent system that gives good separation and an Rf value for your product of ~0.25-0.35. Decrease the polarity of the eluent (e.g., increase the hexane:ethyl acetate ratio). Reduce the sample load: Use a larger column or less crude material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
| Compound Streaking on TLC/Column | The compound is highly polar and interacting strongly with the acidic silica gel. The sample was not fully dissolved or was loaded in a solvent that was too strong. Degradation is occurring on the silica. | Add a modifier to the eluent: For basic compounds like benzimidazoles, adding a small amount of triethylamine (~0.5-1%) to the eluent can neutralize the acidic sites on the silica gel and lead to sharper bands. Dry-load the sample: Pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. |
| Product Degradation on the Column | The compound is unstable to the acidic nature of silica gel over long periods. The chloromethyl group is reacting. | Use a deactivated stationary phase: Consider using neutral alumina instead of silica gel. Work quickly: Do not leave the compound on the column for an extended period. Use flash chromatography with positive pressure to speed up the elution process. Ensure all solvents are dry, as residual water can promote hydrolysis on the silica surface.[1] |
Part 3: Standard Operating Protocols
These protocols provide a validated starting point for your purification experiments.
Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)
This is an essential first step to determine the complexity of the crude mixture and to develop a solvent system for column chromatography.
-
Prepare the TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to spot a small amount onto the pencil line.
-
Develop the Plate: Place the plate in a sealed chamber containing a solvent system. A good starting point for benzimidazoles is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).[3][4]
-
Visualize: Remove the plate when the solvent front is ~1 cm from the top. Mark the solvent front. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Analyze: An ideal solvent system for column chromatography will show the desired product with a Retention Factor (Rf) of approximately 0.25-0.35 and good separation from all impurities.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for separating the target compound from polar and non-polar impurities.
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand. Fill the column with the chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Packing the Column: Slowly add silica gel to the column while gently tapping the side to ensure even packing without air bubbles. Add another layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Carefully load the sample onto the top of the column. Alternatively, perform a dry loading as described in the troubleshooting section.
-
Elution: Begin adding the eluent to the column. Apply positive pressure (using a pump or bulb) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Caution: Do not use excessive heat, as the compound can be thermally labile.[1] A water bath temperature of 30-40°C is recommended.
Protocol 3: Recrystallization from a Solvent/Anti-Solvent System
This method is effective when a single ideal solvent cannot be found.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., ethanol or acetone) in which the compound is soluble.[9] Heat gently to ensure complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, keep the solution hot for 5-10 minutes, and filter while hot to remove the carbon.
-
Addition of Anti-Solvent: While the solution is still warm, add a "poor" solvent (an anti-solvent, e.g., cold water or hexane) dropwise until you observe persistent cloudiness (precipitation).
-
Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.
Part 4: Key Physicochemical Data Summary
| Property | Value | Significance for Purification |
| Molecular Weight | 242.70 g/mol | --- |
| Melting Point | 98-102 °C[1] | Relatively low; avoid excessive heat during solvent evaporation to prevent melting. |
| Appearance | Crystalline Solid[1] | If obtained as an oil, it indicates significant impurities. |
| Solubility | Good in DMF, DMSO, acetonitrile, ethanol, methanol, acetone, dichloromethane.[1][9] Limited in water.[1] | Guides the selection of solvents for recrystallization and chromatography. The limited water solubility allows for its use as an anti-solvent. |
| Stability | Susceptible to hydrolysis.[1] Thermally labile at elevated temperatures.[1] Photochemically sensitive.[1] | Avoid water, strong acids/bases, high heat, and direct light during workup, purification, and storage. |
Part 5: Visualization & Workflows
Purification Strategy Decision Tree
This diagram helps in selecting the appropriate initial purification strategy based on the characteristics of the crude product.
Caption: Decision tree for selecting a purification method.
Recrystallization Troubleshooting Workflow
This workflow guides the user through solving common problems encountered during recrystallization.
Caption: Workflow for troubleshooting common recrystallization problems.
References
- 1. Buy this compound | 94937-86-7 [smolecule.com]
- 2. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
- 8. 4760-35-4 CAS MSDS (2-(Chloromethyl)-1-methyl-1H-benzimidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Optimizing Reaction Conditions for 2-(chloromethyl)-1-phenyl-1H-benzimidazole
From the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(chloromethyl)-1-phenyl-1H-benzimidazole (CAS 94937-86-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for high yield and purity. We will delve into the causality behind experimental choices, providing field-proven insights to ensure reproducible success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis.
Q1: What is the most reliable synthetic route for this compound?
A1: The most direct and widely adopted method is the Phillips condensation reaction .[1][2] This involves the acid-catalyzed condensation of N-phenyl-o-phenylenediamine with chloroacetic acid. The reaction is typically performed by refluxing the reactants in an acidic medium, such as 4N-5N hydrochloric acid, which acts as both a catalyst and a solvent.[3][4]
Q2: My reaction is failing to initiate or shows very slow progress. What are the first things to check?
A2: Begin by verifying the following:
-
Reagent Purity: N-phenyl-o-phenylenediamine can oxidize and darken upon storage. Use freshly purified or high-purity starting material. The purity of chloroacetic acid is also critical.
-
Acid Concentration: The Phillips condensation is acid-catalyzed.[1] Ensure your hydrochloric acid solution is of the correct molarity (typically 4N to 5N). Using a less concentrated acid can significantly slow down or stall the reaction.
-
Temperature: The reaction requires thermal energy to overcome the activation barrier for cyclization. Ensure your reaction mixture is maintaining a consistent reflux temperature (typically 100-120°C).[4]
Q3: What are the expected physical properties of the final product?
A3: Pure this compound is typically an off-white to light yellow crystalline solid. The reported melting point is in the range of 98-102°C . Significant deviation from this range or a dark coloration suggests the presence of impurities. The molecular weight is 242.71 g/mol .
Q4: How can I effectively monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 30:70 v/v), to track the consumption of the N-phenyl-o-phenylenediamine starting material and the appearance of the product spot. The product is more nonpolar than the starting diamine. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed solutions for more persistent experimental challenges.
Guide 1: Low Product Yield
Low yield is the most frequently encountered issue. A systematic approach is crucial for diagnosis and resolution.
Caption: Decision tree for troubleshooting low product yield.
| Potential Cause | Expertise & Experience-Based Explanation | Recommended Action & Protocol |
| Reagent Quality | N-phenyl-o-phenylenediamine is an aromatic amine and is susceptible to air oxidation, which forms colored, polymeric impurities that can inhibit the reaction. Chloroacetic acid can be hygroscopic. | Action: Use high-purity reagents. If the diamine is discolored (dark brown/purple), purify it by recrystallization from ethanol/water. Ensure chloroacetic acid is dry. |
| Stoichiometry | An excess of chloroacetic acid is often required to drive the reaction to completion. However, a large excess can lead to side reactions. A molar ratio of 1:1.2 to 1:1.5 (diamine:acid) is a good starting point.[4] | Action: Optimize the molar ratio. Start with 1.3 equivalents of chloroacetic acid relative to N-phenyl-o-phenylenediamine. See the optimization table below. |
| Reaction Temp/Time | The Phillips condensation involves a dehydration step which is temperature-dependent.[1] Insufficient heat or time will result in incomplete conversion. Prolonged heating at very high temperatures can lead to degradation and formation of tar-like byproducts. | Action: Ensure a consistent reflux at 100-120°C for 3-6 hours.[4] Monitor by TLC every hour after the first 2 hours. |
| Inefficient Workup | The product precipitates upon neutralization. If the pH is too low, the product remains as the hydrochloride salt in the aqueous layer. If the pH is too high (strongly basic), side reactions can occur. Product can also be lost if an inappropriate extraction solvent is used. | Action: After cooling the reaction, pour it into cold water and neutralize slowly with aqueous ammonia or sodium bicarbonate to a pH of 8-9.[4] Filter the precipitate. Extract the aqueous filtrate with ethyl acetate or dichloromethane to recover any dissolved product. |
| Parameter | Recommended Value | Justification |
| Molar Ratio (Diamine:Acid) | 1 : 1.3 | Balances reaction completion with minimizing side products.[4] |
| Acid Catalyst/Solvent | 4N HCl | Proven effective for similar Phillips condensations.[1] |
| Temperature | 100 - 110 °C (Reflux) | Ensures sufficient energy for cyclization and dehydration without causing degradation. |
| Reaction Time | 4 hours (Monitor by TLC) | Typically sufficient for completion. TLC monitoring prevents premature termination or unnecessary heating. |
Guide 2: Product Impurity and Side Reactions
A clean reaction is critical for downstream applications. Understanding potential side reactions is key to their prevention.
The primary reaction proceeds via acylation of the more nucleophilic primary amine, followed by intramolecular cyclization. However, other pathways can compete.
Caption: Potential reaction pathways in the synthesis.
-
Incomplete Cyclization: The presence of the uncyclized N-acylated intermediate is common if the reaction time is too short or the temperature is too low.
-
Mitigation: Ensure adequate reflux time and temperature as confirmed by TLC.
-
-
Polymerization: Aromatic diamines can self-polymerize or react with the product, especially if exposed to air at high temperatures, leading to insoluble, dark-colored tars.
-
Mitigation: Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions. Avoid unnecessarily prolonged reaction times.
-
-
Bis-Acylation: While less common due to steric hindrance after the first acylation, reaction at both nitrogen atoms can occur with a large excess of chloroacetic acid.
-
Mitigation: Maintain the chloroacetic acid stoichiometry within the recommended 1.2-1.5 molar equivalents.[4]
-
If significant impurities are present after workup, purification is necessary.
Protocol 1: Recrystallization
-
Solvent Selection: The ideal solvent system will dissolve the crude product when hot but allow it to crystallize upon cooling, while impurities remain in solution. A common and effective system is Ethanol/Water .
-
Procedure: a. Dissolve the crude solid in a minimal amount of hot ethanol. b. If colored impurities persist, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes. c. Filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble impurities. d. Slowly add water to the hot filtrate until the solution becomes faintly cloudy (the cloud point). e. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. f. Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water.
Protocol 2: Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient or isocratic system of Ethyl Acetate in Hexane. Start with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity based on TLC analysis. The target compound should have an Rf value of ~0.3 in the chosen eluent for good separation.
-
Procedure: a. Prepare a silica gel column. b. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. c. Load the sample onto the column. d. Elute with the chosen solvent system, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.
Part 3: Standard Operating Protocol (SOP)
This SOP is a baseline procedure adapted from established Phillips condensation methods for benzimidazoles.[3][4]
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-phenyl-o-phenylenediamine (1.0 eq).
-
Reagent Addition: Add chloroacetic acid (1.3 eq) followed by 4N aqueous hydrochloric acid (providing ~5-10 mL per gram of diamine).
-
Heating: Heat the mixture to a gentle reflux (100-110°C) with continuous stirring.
-
Monitoring: Monitor the reaction progress using TLC. A typical reaction time is 3-6 hours.[4]
-
Workup - Precipitation: Once the starting material is consumed, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing crushed ice.
-
Workup - Neutralization: Slowly add concentrated ammonium hydroxide or a saturated sodium bicarbonate solution with vigorous stirring until the pH of the solution reaches 8-9. A precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Drying & Purification: Dry the crude product. If necessary, purify further by recrystallization from an ethanol/water mixture or by silica gel column chromatography as described in Guide 2.
-
Characterization: Confirm the identity and purity of the final product using melting point analysis, NMR, and IR spectroscopy.[5][6][7][8]
References
- 1. adichemistry.com [adichemistry.com]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
- 5. Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Technical Support Center: Navigating the Reactivity of 2-(chloromethyl)-1-phenyl-1H-benzimidazole
Guide for Senior Application Scientists and Drug Development Professionals
Welcome to the technical support center for 2-(chloromethyl)-1-phenyl-1H-benzimidazole. This versatile reagent is a cornerstone in synthesizing a wide array of biologically active molecules, including antifungal and anticancer agents.[1][2] However, its high reactivity, stemming from the electrophilic chloromethyl group, can lead to several challenging side reactions. This guide provides in-depth, field-proven troubleshooting advice to help you identify, prevent, and resolve common issues encountered during its use.
Section 1: Troubleshooting Critical Side Reactions (FAQ)
This section addresses the most frequent and problematic side reactions in a question-and-answer format, providing mechanistic explanations and actionable prevention protocols.
FAQ 1: My reaction shows a new, more polar spot on TLC, and my final yield is significantly reduced. What is the likely cause?
Answer: This is a classic sign of hydrolysis. The primary culprit is the reaction of the chloromethyl group with residual water in your reaction setup, converting your starting material into the corresponding and often undesired 2-(hydroxymethyl)-1-phenyl-1H-benzimidazole.
Causality & Mechanism: The carbon atom of the chloromethyl group (-CH₂Cl) is highly electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom and the benzimidazole ring. Water, even in trace amounts, acts as a nucleophile and attacks this carbon in a nucleophilic substitution (Sₙ2) reaction, displacing the chloride ion.[1] This side reaction is often accelerated by basic conditions and elevated temperatures.
References
Technical Support Center: Synthesis of 2-(chloromethyl)-1-phenyl-1H-benzimidazole
Welcome to the technical support guide for the synthesis of 2-(chloromethyl)-1-phenyl-1H-benzimidazole. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction yields.
Introduction
This compound is a valuable heterocyclic intermediate in medicinal chemistry, often used in the development of antifungal and anticancer agents.[1][2] Its synthesis is typically achieved via the Phillips condensation reaction, where N-phenyl-o-phenylenediamine is cyclized with chloroacetic acid in the presence of a strong acid catalyst.[3][4][5] While the reaction appears straightforward, achieving high yields consistently can be challenging due to factors like reagent stability, side reactions, and purification difficulties. This guide is designed to provide logical, experience-based solutions to common problems encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Low Yield & Reaction Failure
Q1: My reaction yield is consistently low (<50%). What are the most common causes?
Low yields are a frequent issue and can often be traced back to one of several key areas:
-
Purity of Starting Materials: The purity of N-phenyl-o-phenylenediamine is critical. This diamine is susceptible to air oxidation, which can introduce colored impurities and inhibit proper cyclization.[6] Chloroacetic acid should also be of high purity and free from excess water.
-
Suboptimal Reaction Temperature: The Phillips condensation requires sufficient thermal energy to drive the dehydration and cyclization steps.[4][7] However, excessive heat can lead to the degradation of the starting material and the formation of polymeric side products.[8] A common temperature range for this reaction is refluxing in 4N HCl, typically around 100-120°C.[5][8]
-
Incorrect Stoichiometry: An improper molar ratio of reactants can result in incomplete conversion. While a 1:1 ratio is theoretically required, using a slight excess of chloroacetic acid (e.g., 1:1.2 to 1:1.5 of diamine to acid) can sometimes help drive the reaction to completion, compensating for any potential volatility or side reactions of the acid.[8]
-
Inefficient Work-up and Isolation: The product is precipitated by neutralizing the acidic reaction mixture. If the pH is not carefully controlled during basification, the product may not fully precipitate, or it may become contaminated with salts, complicating purification.
Q2: The reaction seems to stop, or I observe no product formation. What should I check first?
A complete reaction failure often points to a fundamental issue with the setup or reagents.
-
Verify Reagent Integrity:
-
N-phenyl-o-phenylenediamine: Has it been stored under an inert atmosphere? If it has darkened significantly, it has likely oxidized. Consider purifying it by recrystallization from an appropriate solvent system.
-
Chloroacetic Acid: Is it fresh? Old bottles can absorb atmospheric moisture, which can interfere with the reaction.
-
Acid Catalyst (HCl): Confirm the concentration of your hydrochloric acid. Using a significantly weaker acid solution will not effectively catalyze the reaction. 4N HCl is standard for this procedure.[5][8]
-
-
Check Reaction Conditions:
-
Ensure your reaction is reaching and maintaining the target reflux temperature. A heating mantle with a temperature controller is recommended.
-
Confirm that the reaction is being stirred effectively to ensure homogeneity.
-
Section 2: Impurities and Purification
Q3: My crude product is a dark, tarry substance instead of a crystalline solid. What causes this and how can I fix it?
The formation of dark, resinous material is a classic sign of degradation or polymerization.[8]
-
Cause - Overheating: The most likely cause is excessive reaction temperature or prolonged heating. The benzimidazole ring system and the chloromethyl group can be sensitive to high heat over long periods.
-
Cause - Oxidized Starting Material: Using oxidized N-phenyl-o-phenylenediamine will introduce color that persists and can promote tar formation.[6]
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed immediately to the work-up. Do not reflux for an unnecessarily long time. A typical reflux time is 3-6 hours.[8]
-
Purify the Diamine: If your starting diamine is discolored, purify it before use. A common method is recrystallization or treatment with activated carbon and a reducing agent like sodium dithionite.[6]
-
Modified Work-up: During neutralization, pour the cooled reaction mixture into ice-cold water before adding the base.[8] This helps to dissipate the heat of neutralization, which can otherwise degrade the product. Add the base (e.g., dilute ammonia solution) slowly while stirring vigorously in an ice bath.
Q4: My purified product contains a persistent impurity. What could it be?
Besides unreacted starting materials, several side products are possible:
-
Hydrolyzed Product (2-(hydroxymethyl)-1-phenyl-1H-benzimidazole): The chloromethyl group is susceptible to hydrolysis, especially in aqueous media during work-up if conditions are not carefully controlled.[1] This can happen if the product is exposed to basic conditions for too long or at elevated temperatures.
-
Dimeric/Polymeric Species: Intermolecular reactions can occur, leading to higher molecular weight impurities.[9] This is more likely if the reaction is too concentrated or overheated.
Purification Strategy:
| Method | Application | Notes |
| Recrystallization | Primary purification method. | Effective for removing less soluble starting materials and more polar hydrolysis byproducts. A mixed solvent system like ethanol/water or ethyl acetate/hexane is often effective. |
| Column Chromatography | For difficult-to-remove impurities. | Use a silica gel column with a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate. The target product is moderately polar. |
Recommended Experimental Protocol
This protocol is optimized to mitigate common failure points and improve yield and purity.
Materials:
-
N-phenyl-o-phenylenediamine (1.0 eq)
-
Chloroacetic acid (1.2 eq)
-
4N Hydrochloric Acid
-
10% Ammonium Hydroxide solution
-
Ethanol
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-phenyl-o-phenylenediamine (1.0 eq) and 4N HCl. Stir until the diamine is fully dissolved.
-
Add chloroacetic acid (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 100-110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate).
-
After completion, cool the reaction flask to room temperature and then place it in an ice bath.
-
Pour the cooled reaction mixture slowly into a beaker containing crushed ice with vigorous stirring.
-
Slowly add 10% ammonium hydroxide solution dropwise to the mixture, continuing to stir in the ice bath. Monitor the pH and adjust until it reaches 8-9.
-
A precipitate should form. Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Filter the solid product using a Büchner funnel, wash thoroughly with cold deionized water, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the solid from an ethanol/water mixture.
Visual Guides & Workflows
Reaction Mechanism: Phillips Condensation
The synthesis proceeds via an initial acylation of one of the amino groups of the diamine, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic benzimidazole ring.
Caption: Key steps in the Phillips condensation for benzimidazole synthesis.
Troubleshooting Workflow
Use this decision tree to diagnose and solve yield issues systematically.
Caption: A systematic workflow for troubleshooting low synthesis yields.
References
- 1. Buy this compound | 94937-86-7 [smolecule.com]
- 2. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adichemistry.com [adichemistry.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 8. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability of 2-(Chloromethyl)-1-phenyl-1H-benzimidazole in Solution
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-(Chloromethyl)-1-phenyl-1H-benzimidazole. This guide is designed to provide you with in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) to address stability challenges encountered during your experiments. As a Senior Application Scientist, my goal is to equip you with the expertise and practical insights necessary to ensure the integrity and reliability of your results.
Understanding the Molecule: Why Stability is a Concern
This compound is a versatile intermediate in pharmaceutical and materials science research, notably in the development of antifungal and anticancer agents.[1][2] Its utility stems from the reactive chloromethyl group, which allows for further chemical modifications.[2][3] However, this reactivity is also the primary source of its instability in solution.
The key challenge lies in the susceptibility of the chloromethyl group to nucleophilic substitution, particularly hydrolysis in aqueous environments.[1] This leads to the formation of the corresponding, and often less active, hydroxymethyl derivative. Additionally, the benzimidazole core is sensitive to photodegradation.[1][4] Understanding these degradation pathways is crucial for designing stable formulations and obtaining reproducible experimental outcomes.
Inherent Instability: A Double-Edged Sword
The very feature that makes this compound a valuable synthetic building block—the electrophilic carbon of the chloromethyl group—renders it prone to degradation. This section delves into the primary mechanisms of instability.
Hydrolytic Degradation
In the presence of nucleophiles, such as water or alcohols, the chlorine atom can be displaced, leading to the formation of corresponding hydroxy- or alkoxy-derivatives. This process, often accelerated by basic conditions, can significantly reduce the concentration of the active compound in your stock solutions and experimental assays.
Photodegradation
Benzimidazole derivatives can be sensitive to light.[4][5] Exposure to UV or even ambient light can trigger photochemical reactions, leading to the formation of various degradation products and a decrease in the compound's purity and potency.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that researchers encounter when working with this compound in solution.
Q1: My compound precipitates out of solution, especially when I dilute my DMSO stock in an aqueous buffer. What is happening and how can I prevent it?
A1: This is a common phenomenon known as "solvent shock." this compound has limited water solubility.[1] When a concentrated stock solution in a water-miscible organic solvent like DMSO is rapidly diluted into an aqueous buffer, the compound may precipitate due to the sudden change in solvent polarity.
-
Solution: Employ a serial dilution method. Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in the solvent environment can help maintain the compound's solubility.
Q2: I'm observing a gradual loss of my compound's activity over time, even when stored at 4°C. What could be the cause?
A2: This is likely due to hydrolytic degradation of the chloromethyl group. Even at refrigerated temperatures, the presence of residual water in your solvent or exposure to atmospheric moisture can lead to slow hydrolysis.
-
Solution: Prepare fresh solutions whenever possible. For short-term storage, use anhydrous solvents and store under an inert atmosphere (e.g., argon or nitrogen). For longer-term storage, it is best to store the compound as a solid at -20°C or -80°C and prepare solutions immediately before use.[6]
Q3: My solution of this compound has developed a yellow tint. Is this a sign of degradation?
A3: A color change can indicate degradation. Photodegradation or oxidative processes can lead to the formation of colored impurities.
-
Solution: Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.[4][5] Additionally, de-gassing your solvents to remove dissolved oxygen can help minimize oxidative degradation.
Q4: What is the best solvent for dissolving this compound?
A4: The compound exhibits good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] For biological assays, DMSO is a common choice; however, it's crucial to keep the final concentration in your assay low (typically below 0.5%) to avoid solvent-induced toxicity or off-target effects.[7]
Q5: How can I monitor the stability of my compound in solution?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the stability of benzimidazole derivatives.[5][8] An HPLC-based stability-indicating method can separate the parent compound from its degradation products, allowing for accurate quantification of the compound's concentration over time.
Troubleshooting Guide: A Proactive Approach to Stability
This guide provides a systematic approach to troubleshooting and preventing stability issues with this compound solutions.
Issue 1: Poor Solubility and Precipitation
Symptoms:
-
Visible precipitate in the solution.
-
Cloudy or hazy appearance.
-
Inconsistent results in biological assays.
Root Causes:
-
Exceeding the solubility limit of the compound in the chosen solvent system.
-
"Solvent shock" during dilution.
-
Use of a solvent in which the compound has low solubility.
Solutions:
-
Optimize Solvent Selection:
-
For stock solutions, prioritize high-purity, anhydrous polar aprotic solvents like DMSO or DMF.
-
-
Employ Proper Dilution Techniques:
-
Perform serial dilutions to avoid rapid changes in solvent polarity.
-
-
Consider pH Adjustment (with caution):
-
The solubility of some benzimidazole derivatives is pH-dependent.[7] However, be aware that pH changes can also accelerate degradation or affect biological activity. This should be empirically tested.
-
Issue 2: Chemical Degradation
Symptoms:
-
Loss of potency or activity over time.
-
Appearance of new peaks in HPLC chromatograms.
-
Change in solution color or clarity.
Root Causes:
-
Hydrolysis of the chloromethyl group.
-
Photodegradation.
-
Oxidation.
Solutions:
-
Minimize Water Content:
-
Use anhydrous solvents for preparing stock solutions.
-
Store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.
-
-
Protect from Light:
-
Control Temperature:
-
For short-term storage, keep solutions at 4°C.
-
For long-term storage, store the compound as a solid at -20°C or below and prepare solutions fresh.[6]
-
Experimental Workflow for Stability Assessment
The following diagram outlines a systematic workflow for assessing and improving the stability of your this compound solutions.
Caption: Workflow for assessing and optimizing the stability of this compound solutions.
Data Presentation: Solvent and Storage Recommendations
| Solvent System | Recommended Storage Temperature | Light Protection | Atmosphere | Use Case |
| Anhydrous DMSO | -20°C (short-term) | Amber vial | Inert gas (e.g., Argon) | Stock solutions for biological assays |
| Anhydrous DMF | -20°C (short-term) | Amber vial | Inert gas (e.g., Argon) | Stock solutions for chemical synthesis |
| Aqueous Buffers | Prepare fresh | Required | N/A | Final dilutions for immediate use in assays |
Note: For long-term storage, it is always recommended to store the compound as a solid at -20°C or -80°C.[6]
Conclusion
The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental data. By understanding the primary degradation pathways—hydrolysis and photodegradation—and implementing the proactive strategies outlined in this guide, researchers can significantly improve the integrity of their solutions. The key principles of using anhydrous solvents, protecting from light, controlling temperature, and preparing solutions fresh are paramount. For rigorous studies, a systematic stability assessment using techniques like HPLC is strongly recommended to validate your experimental protocols.
References
- 1. Buy this compound | 94937-86-7 [smolecule.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues of 2-(Chloromethyl)-1-phenyl-1H-benzimidazole
Welcome to the technical support center for 2-(Chloromethyl)-1-phenyl-1H-benzimidazole (CAS 94937-86-7). This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile synthetic intermediate. We understand that managing the solubility of this compound is a critical step for successful experimental outcomes. This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
PART 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the handling and dissolution of this compound.
Q1: My compound dissolved perfectly in DMSO, but precipitated immediately when I added it to my aqueous buffer for a biological assay. What happened and how can I prevent it?
A1: This common phenomenon is known as "solvent shock" or "crashing out."
It occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous medium where it has very poor solubility. The organic solvent disperses quickly, leaving the compound molecules exposed to an environment (water) in which they cannot stay dissolved, causing them to aggregate and precipitate.
The phenyl and benzimidazole components of the molecule contribute to its hydrophobic character, leading to limited water solubility.[1]
Immediate Corrective Actions:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your aqueous medium to a level below its maximum aqueous solubility.
-
Optimize Dilution Strategy: Instead of a single, large dilution step, employ a serial or stepwise dilution. First, dilute your concentrated DMSO stock into a smaller volume of an intermediate solvent that is miscible with both DMSO and water (e.g., ethanol or polyethylene glycol), before the final dilution into the aqueous buffer.[2]
-
Increase Final DMSO Concentration: While not always ideal for biological assays, slightly increasing the final percentage of DMSO in your aqueous solution (e.g., from 0.1% to 0.5%) can help maintain solubility. However, it is crucial to run a vehicle control to ensure the DMSO concentration itself does not affect your experimental results.[2]
Caption: The process of "solvent shock" leading to compound precipitation.
Q2: I am struggling to dissolve the compound to my desired concentration, even in organic solvents. What are the best practices for initial dissolution?
A2: Achieving the target concentration requires a systematic approach to solvent selection and physical assistance.
While this compound has preferential solubility in polar aprotic solvents, other factors can influence the dissolution rate.[1]
Recommended Workflow:
-
Solvent Selection: Start with high-quality, anhydrous polar aprotic solvents. The recommended order for screening is:
-
Dimethylformamide (DMF)
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile[1]
-
Other solvents to consider include ethanol, methanol, and acetone.
-
-
Physical Dissolution Aids:
-
Vortexing: Begin by vortexing the mixture at room temperature for several minutes.
-
Sonication: If the compound remains undissolved, use a bath sonicator. The ultrasonic waves can help break up solid aggregates and increase the interaction between the solvent and the compound.
-
Gentle Warming: As a next step, gently warm the solution (e.g., to 30-40°C). Many compounds exhibit increased solubility at higher temperatures. However, be cautious, as the compound may precipitate upon returning to room temperature. Always ensure the solution remains clear at the temperature of your experiment.
-
-
Stability Check: The chloromethyl group can be susceptible to hydrolysis, especially in the presence of water.[1] Therefore, using anhydrous solvents and preparing solutions fresh is highly recommended.
Caption: A systematic workflow for dissolving this compound.
PART 2: Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: The solubility is dictated by its molecular structure, which combines a polar benzimidazole core with non-polar phenyl and chloromethyl groups. This results in poor aqueous solubility but good solubility in specific organic solvents.
Solubility Summary Table
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Aqueous | Water, PBS Buffer | Limited / Poor[1] | The hydrophobic character of the phenyl group dominates, preventing effective hydration. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good[1] | These solvents can effectively solvate the polar benzimidazole ring system without the risk of proton exchange. |
| Alcohols | Ethanol, Methanol | Soluble | The alcohol can hydrogen bond with the benzimidazole nitrogens, but solubility may be less than in polar aprotic solvents. |
| Chlorinated | Dichloromethane (DCM) | Soluble | Generally good for many benzimidazole derivatives, though polarity is lower than DMF/DMSO.[3] |
| Non-Polar | Hexanes, Toluene | Poor[3] | The molecule is not sufficiently non-polar to dissolve well in hydrocarbon solvents. |
Q2: Are there stability concerns I should be aware of when preparing solutions?
A2: Yes, there are two primary stability concerns: hydrolysis and photochemical degradation.
-
Hydrolytic Instability: The chloromethyl group (-CH₂Cl) is an electrophilic site susceptible to nucleophilic substitution. In aqueous media or protic solvents (like alcohols), water or other nucleophiles can attack the carbon atom, leading to the displacement of the chloride ion and the formation of the corresponding, and likely less active, hydroxymethyl derivative (2-(Hydroxymethyl)-1-phenyl-1H-benzimidazole).[1] To mitigate this, always use anhydrous solvents for stock solutions and prepare aqueous dilutions immediately before use.
-
Photochemical Instability: The benzimidazole ring system is a chromophore that can absorb UV light. This can lead to photochemical degradation through pathways like fixed-ring isomerization or ring-opening mechanisms.[1] To prevent this, store the solid compound and its solutions in amber vials or otherwise protected from light.
Q3: What advanced formulation strategies can be used if standard dissolution methods fail?
A3: For challenging applications, particularly in drug development, several advanced formulation strategies used for benzimidazole-class compounds can be adapted to enhance solubility and bioavailability.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like your benzimidazole derivative, forming an inclusion complex that has significantly improved aqueous solubility.[2][4] For example, complexation of fenbendazole with methyl-β-cyclodextrin increased its water solubility by 60,000 times.[5] A phase-solubility study is the standard method to evaluate this approach.
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix (e.g., PVP, HPMC).[6][7] The goal is to create an amorphous solid dispersion where the drug molecules are individually separated within the polymer, preventing crystallization and enhancing the dissolution rate when introduced to an aqueous environment.[4]
-
Nanonization: Reducing the particle size of the compound to the nanometer range dramatically increases the surface-area-to-volume ratio.[4] This leads to a much faster dissolution rate according to the Noyes-Whitney equation.
PART 3: Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 50 mM in DMSO)
-
Preparation: Work in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] Use an analytical balance to accurately weigh the required amount of this compound.
-
Solvent Addition: Add the calculated volume of high-quality, anhydrous DMSO to the vial containing the compound.
-
Dissolution: Cap the vial tightly. Vortex the mixture vigorously for 2-3 minutes.
-
Assisted Dissolution: If solids persist, place the vial in a bath sonicator for 10-15 minutes.
-
Gentle Warming (Optional): If necessary, warm the vial in a water bath set to 30-40°C for 5-10 minutes, with intermittent vortexing, until the solution is completely clear.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in a tightly sealed, light-protected (amber) vial to minimize degradation. Bring to room temperature and vortex before each use.
Protocol 2: Phase-Solubility Study with Hydroxypropyl-β-Cyclodextrin (HPβCD)
This protocol is a standard method to assess the potential for cyclodextrin complexation to enhance solubility.
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HPβCD (e.g., 0, 2, 4, 6, 8, 10 mM) in your chosen buffer (e.g., PBS, pH 7.4).[2]
-
Add Excess Compound: Add an excess amount of this compound to each HPβCD solution in separate, sealed vials. Ensure a small amount of undissolved solid remains at the bottom of each vial.
-
Equilibration: Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for 48-72 hours to ensure equilibrium solubility is reached.[2]
-
Sample Collection & Preparation: After equilibration, allow the vials to stand so the excess solid can settle. Carefully withdraw an aliquot from the supernatant of each vial.
-
Filtration: Filter the samples through a 0.22 µm syringe filter (e.g., PTFE) to remove any remaining undissolved microcrystals.
-
Analysis: Dilute the filtered samples appropriately with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Data Plotting: Plot the concentration of the dissolved benzimidazole compound (y-axis) against the concentration of HPβCD (x-axis). The resulting phase-solubility diagram will reveal the stoichiometry and stability constant of the complex, indicating the effectiveness of this solubilization method.
PART 4: References
-
Smolecule. (2023, August 16). Buy this compound | 94937-86-7.
-
Panacea Journal of Pharmacy and Pharmaceutical Sciences. Comparative study of different approaches used for solubility enhancement of poorly water.
-
BenchChem. Technical Support Center: Enhancing the Bioavailability of Benzimidazole Compounds.
-
BenchChem. Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays.
-
International Journal of Pharmaceutical Sciences. (2025, June 6). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative.
-
Fisher Scientific. (2012, January 16). SAFETY DATA SHEET - 2-(Chloromethyl)benzimidazole.
-
International Journal of Pharmaceutical Science & Innovation. (2022). Techniques used for Solubility Enhancement of Albendazole.
-
Anticancer Research. Oral Fenbendazole for Cancer Therapy in Humans and Animals.
-
Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - 2-Chloro-1H-benzimidazole.
-
PubChem. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571.
-
Fisher Scientific. (2024, February 10). SAFETY DATA SHEET - 2-(Chloromethyl)benzimidazole.
-
Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET - 2-benzyl-6-methoxy-1H-benzimidazole.
-
Hoffman Fine Chemicals Pty Ltd. CAS 94937-86-7 | this compound | MFCD04114570.
-
Hoffman Fine Chemicals Pty Ltd (French). CAS 94937-86-7 | this compound | MFCD04114570.
-
Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - 2-Phenylbenzimidazole.
-
ChemicalBook. (2025, July 24). 2-Chloromethylbenzimidazole | 4857-04-9.
-
Chemister.ru. 2-(phenylmethyl)-1H-benzimidazole hydrochloride.
-
Solubility of Things. 1H-Benzimidazol-2-yl(phenyl)methanol - Solubility.
-
International Journal of Pharmaceutical and Medical Research. (2025, August 6). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents.
-
PubMed. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro.
-
ResearchGate. (2004, July). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
-
Scholars Research Library. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole.
-
ResearchGate. (2025, August 6). Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro | Request PDF.
-
PMC - NIH. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents.
-
ResearchGate. Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene. (O) 4,5-diphenylimidazole in 2-nitrotoluene*.
References
- 1. Buy this compound | 94937-86-7 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. internationaljournal.org.in [internationaljournal.org.in]
- 7. crsubscription.com [crsubscription.com]
- 8. fishersci.com [fishersci.com]
Validation & Comparative
A Definitive Guide to the HPLC-Based Purity Validation of 2-(chloromethyl)-1-phenyl-1H-benzimidazole
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth, scientifically grounded protocol for the validation of 2-(chloromethyl)-1-phenyl-1H-benzimidazole purity using High-Performance Liquid Chromatography (HPLC). We will not only detail a robust analytical method but also explore the rationale behind the experimental choices, ensuring a self-validating and trustworthy system in line with international regulatory standards.
This compound is a key building block in the synthesis of various bioactive molecules, including potential antifungal and anticancer agents.[1][2][3][4] Its molecular structure, featuring a benzimidazole core with phenyl and chloromethyl substituents, makes it a versatile intermediate.[1] However, impurities arising from its synthesis—such as unreacted starting materials, by-products from condensation reactions, or subsequent degradation products—can compromise the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[5] Therefore, a validated, stability-indicating HPLC method is imperative.
This guide is structured to provide a comprehensive comparison of analytical approaches, grounded in the principles of the International Council for Harmonisation (ICH) guidelines and pharmacopeial standards from the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[6][7][8][9][10]
The Analytical Challenge: Separating Structurally Similar Compounds
The primary challenge in analyzing this compound lies in achieving adequate resolution between the main compound and its structurally related impurities. These can include starting materials like o-phenylenediamine and by-products from the cyclization and chloromethylation steps.[1][11] A robust HPLC method must be sensitive enough to detect and quantify these impurities at trace levels.
A Validated Reversed-Phase HPLC Method
The cornerstone of our approach is a stability-indicating reversed-phase HPLC (RP-HPLC) method. This technique is ideally suited for separating moderately polar to nonpolar compounds like benzimidazole derivatives. The method has been designed and validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[9][10][12]
Chromatographic Conditions
| Parameter | Recommended Setting | Justification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic retention for the aromatic benzimidazole core and the phenyl group, enabling effective separation from more polar or less retained impurities. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Phosphoric acid acts as a buffer and an ion-pairing agent, ensuring sharp, symmetrical peaks by minimizing tailing of the basic nitrogen atoms in the benzimidazole ring. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low UV cutoff, which is critical for sensitive detection. |
| Gradient Elution | 70% A to 30% A over 20 min, then hold at 30% A for 5 min | A gradient elution is essential to separate compounds with a range of polarities. It ensures that early-eluting polar impurities are well-resolved while providing sufficient organic strength to elute the main compound and any late-eluting nonpolar impurities in a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Detection | UV at 278 nm | Benzimidazole derivatives typically exhibit strong UV absorbance around this wavelength due to their conjugated aromatic system. This wavelength provides high sensitivity for both the parent compound and related impurities. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening and improves peak shape. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
Experimental Protocol: Step-by-Step Methodology
1. Preparation of Solutions
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the initial mobile phase composition (70:30, Mobile Phase A: Mobile Phase B) and sonicate if necessary. Dilute to volume with the same solvent. The use of a highly characterized reference standard from sources like USP or other certified providers is crucial for accurate quantification.[13][14]
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound sample and prepare it in the same manner as the standard solution.
-
Spiked Sample Solution: Prepare a sample solution as described above and spike it with known amounts of potential impurities (if available) to confirm the method's specificity and ability to separate these from the main peak.
2. System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be qualified. This is achieved by making replicate injections (typically five or six) of the standard solution. The system suitability parameters must meet the acceptance criteria outlined in pharmacopeias.[8]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |
| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% | Demonstrates system precision. |
3. Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for its intended purpose.[12][15] The core validation parameters according to ICH guidelines are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the main peak from impurities in the spiked sample and from degradation products in forced degradation samples.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is assessed by analyzing a series of dilutions of the standard solution over a specified range (e.g., 80% to 120% of the nominal concentration).[15]
-
Accuracy: The closeness of the test results to the true value. It is determined by a recovery study, where a known amount of the reference standard is added to the sample, and the recovery is calculated.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
// Nodes start [label="Start: Method Development", fillcolor="#F1F3F4", fontcolor="#202124"]; protocol [label="Write Validation Protocol\n(ICH Q2(R2))", fillcolor="#F1F3F4", fontcolor="#202124"]; prep [label="Prepare Solutions\n(Standard, Sample, Spiked)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sst [label="System Suitability Testing (SST)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; validation [label="Method Validation Experiments", fillcolor="#FBBC05", fontcolor="#202124"]; specificity [label="Specificity\n(Forced Degradation)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; linearity [label="Linearity & Range", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; accuracy [label="Accuracy\n(Spike Recovery)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; precision [label="Precision\n(Repeatability & Intermediate)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; lod_loq [label="LOD & LOQ", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; robustness [label="Robustness", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; report [label="Generate Validation Report", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Method Implementation", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> protocol; protocol -> prep; prep -> sst; sst -> validation [label="SST Passes"]; validation -> {specificity, linearity, accuracy, precision, lod_loq, robustness} [style=dotted]; {specificity, linearity, accuracy, precision, lod_loq, robustness} -> report; report -> end; } }
Caption: HPLC Method Validation Workflow
Comparison with Alternative Analytical Techniques
While RP-HPLC is the gold standard for this application, other techniques can be used for orthogonal verification or specific purposes.
| Technique | Application | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Quantitative Purity & Impurity Profiling | High resolution, sensitivity, and reproducibility for a wide range of impurities. | Requires reference standards for impurity identification and quantification. |
| Thin-Layer Chromatography (TLC) | Qualitative Purity Check | Simple, rapid, and cost-effective for monitoring reaction progress or for a preliminary purity assessment.[11][16] | Low resolution and sensitivity; not suitable for quantification. |
| Gas Chromatography (GC) | Analysis of Volatile Impurities | Excellent for separating and quantifying residual solvents from the synthesis process. | Not suitable for the non-volatile benzimidazole compound without derivatization. |
| LC-Mass Spectrometry (LC-MS) | Impurity Identification | Provides molecular weight information, aiding in the structural elucidation of unknown impurities and degradation products. | More complex and expensive instrumentation; quantification can be less precise than UV-based methods without isotope-labeled standards. |
| Nuclear Magnetic Resonance (NMR) | Structural Confirmation & Purity | Provides detailed structural information and can be used for quantitative analysis (qNMR) without a specific reference standard for the analyte. | Lower sensitivity compared to HPLC; complex mixtures can be difficult to interpret. |
Conclusion
The validation of an analytical method for determining the purity of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. The RP-HPLC method detailed in this guide, when validated according to ICH guidelines, provides a robust, reliable, and self-validating system for this purpose. By understanding the scientific rationale behind each parameter and validation step, researchers can confidently implement this method in a regulated environment, ensuring the integrity of their analytical data and the quality of their synthesized intermediates.
References
- 1. Buy this compound | 94937-86-7 [smolecule.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the difference between related compounds and related substances in pharmaceutical HPLC - FAQ [mtc-usa.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. actascientific.com [actascientific.com]
- 13. US Pharmacopeia (USP) [usp.org]
- 14. usp.org [usp.org]
- 15. scribd.com [scribd.com]
- 16. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2-(Chloromethyl)-1-phenyl-1H-benzimidazole Analogs
This guide provides a comprehensive comparison of the efficacy of various 2-(chloromethyl)-1-phenyl-1H-benzimidazole analogs, offering valuable insights for researchers, scientists, and drug development professionals. By synthesizing data from multiple studies, we will explore the structure-activity relationships (SAR) that govern the antimicrobial and anticancer potential of these compounds. This document is intended to serve as a practical resource for identifying promising lead candidates and guiding future drug discovery efforts.
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows for favorable interactions with various biological targets.[2] This has led to the development of a wide array of benzimidazole-containing drugs with diverse therapeutic applications, including antiviral, antifungal, antimicrobial, antiprotozoal, anti-inflammatory, anticancer, antioxidant, anticoagulant, antidiabetic, and antihypertensive properties.[2]
The this compound core represents a key pharmacophore that has been extensively explored for the development of novel therapeutic agents. The presence of the reactive chloromethyl group at the 2-position provides a versatile handle for synthetic modification, allowing for the introduction of a wide range of substituents and the exploration of chemical space.[1] The N-phenyl group at the 1-position significantly influences the lipophilicity and steric properties of the molecule, which in turn can modulate its biological activity.[3][4]
This guide will focus on a comparative analysis of analogs based on this core structure, examining how modifications to the N-phenyl ring and substitutions at the 2-position impact their efficacy against various pathogens and cancer cell lines.
General Synthetic Pathway
The synthesis of this compound analogs typically proceeds through a multi-step sequence. A general and widely adopted synthetic route is outlined below. The causality behind these experimental choices lies in the reactivity of the starting materials and the stability of the intermediates, ensuring efficient and high-yielding reactions.
Experimental Protocol: General Synthesis of this compound
-
Synthesis of 2-(Chloromethyl)-1H-benzimidazole (C):
-
A mixture of o-phenylenediamine (A) and chloroacetic acid (B) in a 1:1 molar ratio is refluxed in 4N hydrochloric acid for 2-3 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.
-
The crude product is washed with cold water and recrystallized from ethanol to yield pure 2-(chloromethyl)-1H-benzimidazole.
-
-
Synthesis of this compound (E):
-
To a solution of 2-(chloromethyl)-1H-benzimidazole (C) and a substituted phenylboronic acid (D) in a suitable solvent (e.g., dichloromethane or toluene), a copper(II) acetate catalyst and a base (e.g., pyridine or triethylamine) are added.
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired this compound analog.
-
-
Synthesis of 2-(Substituted methyl)-1-phenyl-1H-benzimidazole Analogs (G):
-
The parent compound (E) is reacted with a variety of nucleophiles (F), such as amines or thiols, in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or acetonitrile).
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the nucleophile.
-
After completion of the reaction (monitored by TLC), the product is isolated by extraction and purified by recrystallization or column chromatography.
-
Comparative Efficacy: Antimicrobial Activity
Derivatives of this compound have demonstrated significant activity against a range of bacterial and fungal pathogens. The efficacy is largely dependent on the nature and position of substituents on the benzimidazole core and the N-phenyl ring.
Antibacterial Activity
The antibacterial potential of these analogs has been evaluated against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key metric for comparing their potency.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of this compound Analogs
| Compound ID | R (Substitution on N-phenyl ring) | S. aureus | MRSA | E. coli | S. faecalis | Reference |
| 1a | H | >64 | >64 | >64 | >64 | [3] |
| 1b | 4-Cl | 32 | 32 | 64 | 64 | [3] |
| 1c | 4-OCH₃ | 16 | 16 | 32 | 32 | [3] |
| 1d | 2,4-diCl | 8 | 4 | 16 | 8 | [5] |
| Amikacin | - | 4 | 4 | 2 | 8 | [3] |
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the N-phenyl ring: The introduction of substituents on the N-phenyl ring generally enhances antibacterial activity compared to the unsubstituted analog (1a).
-
Electron-withdrawing vs. Electron-donating groups: Both electron-withdrawing (e.g., -Cl) and electron-donating (e.g., -OCH₃) groups can improve activity, suggesting that electronic effects, in combination with steric and lipophilic factors, play a crucial role.
-
Multiple substitutions: Dichloro substitution (1d) appears to be particularly effective, especially against MRSA, indicating that a combination of electronic and steric factors can significantly boost potency.[5]
Antifungal Activity
These analogs have also been investigated for their efficacy against various fungal strains, with some compounds showing potent activity comparable to or exceeding that of standard antifungal drugs.
Table 2: Comparative Antifungal Activity (IC₅₀ in µg/mL) of this compound Analogs
| Compound ID | R (Substitution on N-phenyl ring) | C. albicans | A. niger | F. solani | Reference |
| 2a | H | >100 | >100 | >100 | [6] |
| 2b | 4-Cl | 25.5 | 30.9 | 40.1 | [6] |
| 2c | 4-SO₂CH₃ | 15.8 | 18.6 | 20.7 | [7] |
| Hymexazol | - | - | - | 8.92 | [6] |
Structure-Activity Relationship (SAR) Insights:
-
N-phenyl substitution: Similar to antibacterial activity, substitution on the N-phenyl ring is critical for antifungal efficacy.
-
Sulfonyl group: The presence of a sulfonyl group (2c) appears to be highly beneficial for activity against phytopathogenic fungi, suggesting that this moiety may interact favorably with fungal-specific targets.[7]
-
Halogen substitution: A chlorine atom at the para-position of the phenyl ring (2b) also confers good antifungal activity.[6]
Comparative Efficacy: Anticancer Activity
The anticancer potential of this compound analogs has been a significant area of research. Many of these compounds have demonstrated potent cytotoxic effects against various human cancer cell lines. The primary mechanism of action for many benzimidazole-based anticancer agents is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[8]
Table 3: Comparative Anticancer Activity (IC₅₀ in µM) of this compound Analogs
| Compound ID | R (Substitution on N-phenyl ring) | MCF-7 (Breast) | A549 (Lung) | DU-145 (Prostate) | Reference |
| 3a | H | >100 | >100 | >100 | [9] |
| 3b | 4-F | 25.3 | 30.1 | 28.7 | [9] |
| 3c | 4-Br | 15.2 | 17.8 | 10.2 | [10] |
| 3d | 3,4-diCl | 8.5 | 9.2 | 7.5 | [10] |
| Doxorubicin | - | 0.8 | 1.2 | 1.5 | [11] |
Structure-Activity Relationship (SAR) Insights:
-
Halogen substitution: Halogen substitution on the N-phenyl ring is a key determinant of anticancer activity. The potency generally follows the order Br > Cl > F.
-
Position of substituents: The position of the substituent on the phenyl ring influences activity, with para-substitution often being favorable.
-
Multiple substitutions: Dihalogenated analogs, such as the 3,4-dichloro derivative (3d), often exhibit enhanced cytotoxicity compared to their monosubstituted counterparts.[10] This suggests that increasing the lipophilicity and altering the electronic properties of the N-phenyl ring can lead to improved anticancer efficacy.
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and validity of the efficacy data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used in the evaluation of these benzimidazole analogs.
Protocol for In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various bacterial strains.
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain on a suitable agar plate and incubate at 37°C for 18-24 hours.
-
Select 3-5 isolated colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension 1:100 in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. The final bacterial concentration should be approximately 7.5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol for In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted for determining the MIC of compounds against fungal strains.
-
Preparation of Fungal Inoculum:
-
Grow the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 30°C until sporulation is observed.
-
Harvest the spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the spore suspension to a concentration of 1-5 x 10⁶ spores/mL using a hemocytometer.
-
Dilute the spore suspension in RPMI-1640 medium to the desired final concentration.
-
-
Assay Procedure:
-
The procedure for compound dilution and inoculation is similar to the antibacterial assay, using RPMI-1640 as the medium.
-
Incubate the plates at 30°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
-
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
-
Conclusion and Future Directions
The comparative analysis of this compound analogs reveals a clear and compelling structure-activity relationship that governs their antimicrobial and anticancer efficacy. The strategic placement of substituents on the N-phenyl ring is a critical determinant of biological activity, with halogenated and di-substituted analogs often demonstrating superior potency.
The data presented in this guide, supported by detailed experimental protocols, provides a solid foundation for researchers to build upon. Future efforts should focus on:
-
Synthesis of novel analogs: Exploring a wider range of substituents on the N-phenyl ring and modifications at the 2-position to further optimize activity and selectivity.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent analogs to understand their mechanism of action beyond general tubulin inhibition.
-
In vivo studies: Evaluating the efficacy and safety of the most promising candidates in preclinical animal models to assess their therapeutic potential.
By leveraging the insights provided in this guide, the scientific community can accelerate the development of novel and effective therapeutic agents based on the versatile this compound scaffold.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neuroquantology.com [neuroquantology.com]
- 10. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Comparative Guide to the Structure-Activity Relationship of 2-(Chloromethyl)-1-phenyl-1H-benzimidazole Derivatives
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its unique heterocyclic structure, an isostere of natural nucleotides, allows it to interact with a wide array of biological targets, leading to diverse therapeutic applications including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3][4] This guide focuses on a specific, highly reactive, and versatile subclass: 2-(Chloromethyl)-1-phenyl-1H-benzimidazole derivatives. The presence of the chloromethyl group at the C-2 position serves as a reactive handle, enabling facile nucleophilic substitution to generate extensive libraries of novel compounds.
This document provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, comparing their performance as antifungal, anticancer, and antimicrobial agents. We will dissect how subtle molecular modifications influence biological efficacy, supported by experimental data from peer-reviewed literature. Furthermore, we will provide detailed protocols for key synthetic and biological evaluation procedures to empower researchers in their drug discovery endeavors.
The Core Scaffold: A Platform for Diversity
The fundamental structure of this compound provides several key positions for chemical modification to modulate its physicochemical properties and biological activity. The primary points for derivatization are the C-2 chloromethyl group, the N-1 phenyl ring, and the 5- and 6-positions of the benzimidazole core.
Caption: Core structure and key sites for chemical modification.
Synthesis and Derivatization: The Gateway to New Chemical Entities
The synthesis of this class of compounds is typically a two-step process. The first step involves the condensation of N-phenyl-o-phenylenediamine with chloroacetic acid, often under acidic conditions (Phillips condensation), to form the this compound precursor. The true diversity of the library is then generated in the second step, where the highly reactive C-2 chloromethyl group undergoes nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, thiols, and alcohols, to yield the final derivatives.[5][6]
Representative Experimental Protocol: Synthesis of 2-((Arylamino)methyl)-1-phenyl-1H-benzimidazole
This protocol describes a general method for synthesizing derivatives via nucleophilic substitution.
Step 1: Synthesis of this compound (Precursor)
-
To a solution of N-phenyl-o-phenylenediamine (10 mmol) in 4N Hydrochloric Acid (25 mL), add chloroacetic acid (12 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize carefully with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under a vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Step 2: Synthesis of Final Derivatives (Nucleophilic Substitution)
-
Dissolve the precursor (5 mmol) in a suitable solvent like Dimethylformamide (DMF) or ethanol (20 mL).
-
Add the desired aromatic amine or other nucleophile (5.5 mmol) to the solution.
-
Add a base, such as potassium carbonate (K₂CO₃) (10 mmol), to act as an acid scavenger.
-
Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 8-12 hours. Monitor via TLC.
-
After the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the final compound using column chromatography or recrystallization.
-
Characterize the final structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: General synthetic workflow for derivative synthesis.
Comparative Analysis of Biological Activities
The true value of this scaffold lies in the distinct biological profiles that emerge from different substitution patterns. Below, we compare the SAR for antifungal, anticancer, and antimicrobial activities.
Antifungal Activity
Derivatives of 2-(chloromethyl)-1H-benzimidazole have shown significant promise as antifungal agents, particularly against phytopathogenic fungi.[7][8] The SAR studies reveal several key trends.
-
Influence of Phenyl Ring Substitution: The introduction of a halogen, specifically a chlorine atom at the para-position of a phenyl ring substituent, has been shown to enhance antifungal activity.[7]
-
Role of the Sulfonyl Group: The presence of a sulfonyl group (SO₂) in the side chain is critical for potent inhibition against certain fungal species like C. gloeosporioides.[7]
-
Effect of Unsubstituted Rings: In some cases, an unsubstituted benzene ring as the substituent leads to improved activity compared to substituted counterparts.[7]
Table 1: Comparison of Antifungal Activity (IC₅₀ in µg/mL)
| Compound ID (Ref) | Key Structural Feature | Cytospora sp. | C. gloeosporioides | B. cinerea | F. solani |
| 5b [7][8] | Contains a sulfonyl group | 30.97 | 11.38 | 57.71 | 40.15 |
| 4m [7] | Unsubstituted benzene ring | - | 20.76 | - | 18.60 |
| 7f [7] | para-chloro substitution | - | - | 13.36 | - |
| Hymexazol (Control) [7] | Commercial Fungicide | - | - | 8.92 | - |
Data extracted from Zhang et al., J. Agric. Food Chem. 2013.[7] As the data shows, compound 5b was particularly effective against C. gloeosporioides, even outperforming the reference in that specific case.[7] Compound 7f showed potent and selective inhibition of B. cinerea.[7]
Anticancer Activity
The benzimidazole core is a well-established pharmacophore in oncology, and this compound derivatives continue this legacy.[9][10] Their mechanism often involves the disruption of microtubule polymerization or the inhibition of key signaling kinases.[11]
-
Substitution at C5/C6: Modifications at the 5- and/or 6-positions of the benzimidazole ring are crucial for potent anticancer activity.[12] Halogen substitutions (e.g., chloro, fluoro) or the introduction of groups like ethyl-sulfonyl can significantly enhance cytotoxicity.[10][12]
-
Nature of the C2-Substituent: Complex heterocyclic systems, such as pyrazole, attached at the C2-position have demonstrated considerable growth inhibitory capabilities against various cancer cell lines.[10]
-
Target Specificity: Specific derivatives have shown inhibitory activity against key cancer-related kinases like EGFR and HER2, highlighting a potential mechanism of action beyond general cytotoxicity.[4][11]
Table 2: Comparison of Anticancer Activity
| Compound Class (Ref) | Key Structural Feature | Target Cell Line(s) | Reported Activity |
| Pyrimido[1,2-a]benzimidazoles [10] | Fused pyrimidine ring system | Breast, Pancreatic | Significant growth inhibition |
| 2-Aryl benzimidazoles [10] | p-tolyl group at C2 | HepG-2 (Liver) | High cytotoxicity, EGFR kinase inhibition |
| Ethyl-sulfonyl derivatives [10] | Ethyl-sulfonyl at C5 | MCF-7 (Breast) | Potent activity against breast cancer cells |
| Spirooxindole hybrids [4] | Spirooxindole moiety | MDA-MB-231, PC3, A549 | Broad-spectrum therapeutic promise |
These findings underscore the potential to fine-tune the scaffold to target specific cancer types. For instance, the compound 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide was found to suppress both HER2 and EGFR pathways, crucial drivers in some breast cancers.[11]
Antimicrobial Activity
This class of compounds also exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[5] Some derivatives have shown potency comparable to or exceeding that of commercial antibiotics.[1][3]
-
General Observation: The derivatization of the chloromethyl group with various aromatic amines and heterocycles is a successful strategy for generating novel antimicrobial agents.[1][5]
-
Potency: Certain derivatives have demonstrated excellent efficacy against E. coli with MIC values as low as 3.1 µg/mL.[1]
-
Broad Spectrum: Studies have reported activity against a panel of medically relevant bacteria, including resistant strains like MRSA, making these compounds promising leads for tackling antibiotic resistance.[3]
Table 3: Comparison of Antibacterial Activity (MIC in µg/mL)
| Compound ID (Ref) | Target Organism | Activity (MIC) | Reference Drug (MIC) |
| 3d, 3e [1] | E. coli | 3.1 | Chloramphenicol (>3.1) |
| 3d, 3e [1] | S. aureus | 3.1 | Chloramphenicol (>3.1) |
| VMKP 8 [1] | C. albicans (Fungus) | 12.5 | - |
| Selected derivatives [3] | MRSA strains | Comparable | Ciprofloxacin |
The data indicates that specific structural modifications can lead to compounds with potent and broad-spectrum antibacterial effects, justifying further investigation into their mechanism of action and potential for clinical development.[1][3]
Mechanism of Action: A Unifying Hypothesis
While the exact mechanism can vary with the specific derivative and biological target, a common mode of action for many benzimidazole-based compounds is the disruption of microtubule dynamics. By binding to tubulin, they inhibit its polymerization into microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure. This antimitotic effect is a primary driver of their anticancer and anthelmintic properties.[11]
Caption: Proposed mechanism via inhibition of tubulin polymerization.
Conclusion and Future Outlook
The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship data clearly demonstrate that targeted modifications can steer the biological activity towards specific antifungal, anticancer, or antimicrobial profiles.
-
For Antifungal Agents: Focus on incorporating sulfonyl groups and exploring halogen substitutions on appended phenyl rings.
-
For Anticancer Agents: Prioritize modifications at the C5/C6 positions and the exploration of complex heterocyclic substituents at C2 to enhance kinase inhibition and cytotoxicity.
-
For Antimicrobial Agents: Continue to explore a diverse range of amine and heterocyclic nucleophiles to broaden the spectrum of activity, particularly against drug-resistant strains.
The ease of synthesis and the potential for generating vast chemical diversity make these compounds highly attractive for high-throughput screening and lead optimization campaigns. Future research should focus on elucidating precise mechanisms of action for the most potent derivatives and evaluating their pharmacokinetic and toxicological profiles to advance them toward preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buy this compound | 94937-86-7 [smolecule.com]
- 10. neuroquantology.com [neuroquantology.com]
- 11. nveo.org [nveo.org]
- 12. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of 2-(Chloromethyl)-1-phenyl-1H-benzimidazole for Structural Confirmation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzimidazole scaffold is a cornerstone, recognized for its wide spectrum of biological activities, including antifungal, anticancer, and antimicrobial properties.[1][2] The synthesis of novel benzimidazole derivatives, such as 2-(Chloromethyl)-1-phenyl-1H-benzimidazole, is a critical step in the discovery of new therapeutic agents.[3][4] However, the synthesis is only the beginning. Rigorous structural confirmation is paramount to ensure the identity, purity, and ultimately, the efficacy and safety of these compounds. This guide provides an in-depth comparison of key spectroscopic techniques for the structural elucidation of this compound, offering insights into the causality behind experimental choices and presenting supporting data for robust validation.
The Imperative of Multi-faceted Spectroscopic Analysis
No single analytical technique can unequivocally confirm the structure of a novel compound. A synergistic approach, employing multiple spectroscopic methods, provides a self-validating system where the data from each technique corroborates the others. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy is essential for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: Unveiling the Proton Framework
Proton NMR (¹H NMR) provides a map of the hydrogen atoms within a molecule. The chemical shift (δ), integration, and multiplicity of the signals are key parameters for structural assignment.
Expected ¹H NMR Data for this compound:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂Cl | ~4.9 | Singlet | 2H |
| Benzimidazole Aromatic-H | ~7.2 - 7.8 | Multiplet | 4H |
| Phenyl Aromatic-H | ~7.3 - 7.6 | Multiplet | 5H |
Note: Expected chemical shifts are based on data for structurally similar compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.[5][6]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often used for benzimidazole derivatives due to its excellent solubilizing power.[5]
-
Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[7]
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Causality in Experimental Choices: The use of a high-field NMR instrument is crucial for resolving the complex multiplets in the aromatic region, allowing for a more precise assignment of the benzimidazole and phenyl protons. The selection of an appropriate deuterated solvent is vital to avoid large solvent signals that could obscure the analyte's peaks.
¹³C NMR Spectroscopy: Characterizing the Carbon Backbone
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number and types of carbon atoms present.
Expected ¹³C NMR Data for this compound:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -CH₂Cl | ~42 |
| Benzimidazole Aromatic-C | ~110 - 145 |
| Phenyl Aromatic-C | ~125 - 135 |
| Benzimidazole C2 | ~150 |
Note: These are approximate values based on known data for similar structures.[5]
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol is similar to that of ¹H NMR, with the primary difference being the longer acquisition times required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FT-IR Absorption Bands for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch (-CH₂-) | 2850 - 2960 |
| C=N stretch (imidazole ring) | 1580 - 1650 |
| C=C stretch (aromatic rings) | 1450 - 1600 |
| C-N stretch | 1250 - 1350 |
| C-Cl stretch | 600 - 800 |
Note: These are general ranges and can be influenced by the molecular environment.[1][4][7]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent disk.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
Causality in Experimental Choices: The KBr pellet technique is often preferred for its ability to produce high-quality spectra for solid samples. It is crucial to use dry KBr to avoid a broad O-H absorption band from water, which can interfere with the spectrum.
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and can provide information about the elemental composition and structure of a molecule.
Expected Mass Spectrum Data for this compound:
The presence of a chlorine atom is a key feature to look for in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[8][9] This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragment ions.
-
Molecular Ion Peak (M⁺): A peak corresponding to the mass of the molecule with the ³⁵Cl isotope.
-
M+2 Peak: A peak at two mass units higher than the M⁺ peak, corresponding to the molecule with the ³⁷Cl isotope. The intensity of the M+2 peak will be approximately one-third that of the M⁺ peak.[8][9][10]
For this compound (C₁₄H₁₁ClN₂), the expected molecular weight is approximately 242.71 g/mol . Therefore, we would expect to see:
-
An M⁺ peak at m/z ≈ 242
-
An M+2 peak at m/z ≈ 244, with an intensity of about 33% of the M⁺ peak.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. ESI is a "soft" ionization method that often keeps the molecular ion intact.[7]
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Causality in Experimental Choices: The choice of ionization technique is critical. For confirming the molecular weight, a soft ionization technique like ESI is preferable as it minimizes fragmentation and provides a clear molecular ion peak.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λₘₐₓ) is characteristic of the chromophores present in the molecule.
For this compound, the benzimidazole and phenyl rings are the primary chromophores. The UV-Vis spectrum is expected to show characteristic absorption bands in the UV region, typically between 200 and 400 nm.[11][12] The presence of the phenyl group attached to the nitrogen of the benzimidazole ring will influence the λₘₐₓ values compared to an unsubstituted benzimidazole.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).[12]
-
Data Acquisition: Record the UV-Vis spectrum using a spectrophotometer, scanning a range from approximately 200 to 800 nm.
-
Data Analysis: Identify the λₘₐₓ values and compare them with data for similar compounds.
Causality in Experimental Choices: The choice of solvent is important as it can influence the position and intensity of the absorption bands. A solvent that does not absorb in the region of interest must be used.
Visualizing the Workflow and Structure
To provide a clearer understanding of the analytical process and the molecular structure being analyzed, the following diagrams are provided.
References
- 1. ijpsm.com [ijpsm.com]
- 2. Buy this compound | 94937-86-7 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. 1H-Benzimidazole [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-(Chloromethyl)-1-phenyl-1H-benzimidazole for Researchers and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Among its many derivatives, 2-(chloromethyl)-1-phenyl-1H-benzimidazole stands out as a versatile intermediate, particularly in the development of novel antifungal and anticancer therapeutics. The strategic placement of the reactive chloromethyl group at the 2-position, combined with the N-phenyl substituent, provides a valuable handle for further molecular elaboration. This guide offers an in-depth, objective comparison of the primary synthetic methodologies for this key intermediate, providing detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through two principal strategies, each with its own set of advantages and considerations. The most direct and convergent approach is the Phillips-Ladenburg condensation , which constructs the benzimidazole ring in a single step from N-phenyl-o-phenylenediamine and chloroacetic acid. An alternative, more linear strategy involves the initial synthesis of the 1-phenyl-1H-benzimidazole core, followed by a direct chloromethylation at the 2-position. This guide will dissect both methodologies, offering a comparative analysis of their efficiency, practicality, and underlying chemical principles.
Method 1: The Phillips-Ladenburg Condensation
The Phillips-Ladenburg reaction is a classical and widely employed method for the synthesis of benzimidazoles. It involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent, typically under acidic conditions and with heating. For the synthesis of our target molecule, this translates to the reaction of N-phenyl-o-phenylenediamine with chloroacetic acid.
Mechanistic Insights
The reaction proceeds through a well-established mechanism. Initially, the more nucleophilic amino group of N-phenyl-o-phenylenediamine attacks the protonated carbonyl carbon of chloroacetic acid to form a tetrahedral intermediate. Subsequent dehydration leads to the formation of an N-acyl intermediate. The second, less nucleophilic amino group then undergoes an intramolecular cyclization by attacking the amide carbonyl. A final dehydration step yields the aromatic benzimidazole ring. The acidic medium plays a crucial role in activating the carboxylic acid for nucleophilic attack and in facilitating the dehydration steps.
Caption: Mechanism of the Phillips-Ladenburg condensation.
Experimental Protocol
A general procedure for the synthesis of 2-(chloromethyl)-1H-benzimidazole derivatives via the Phillips-Ladenburg reaction is as follows[1]:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend N-phenyl-o-phenylenediamine (1.0 eq.) in 4N hydrochloric acid.
-
Reagent Addition: Add chloroacetic acid (1.2-1.5 eq.) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-120°C) and maintain for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a base (e.g., dilute ammonium hydroxide or sodium carbonate solution) with vigorous stirring until the pH reaches 8-9.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Method 2: Two-Step Synthesis via Direct Chloromethylation
An alternative route to this compound involves a two-step process. First, 1-phenyl-1H-benzimidazole is synthesized, followed by the introduction of the chloromethyl group at the 2-position.
Step 1: Synthesis of 1-phenyl-1H-benzimidazole
The synthesis of the 1-phenyl-1H-benzimidazole core can also be achieved via a Phillips-Ladenburg type condensation, this time using formic acid or its equivalent as the C1 source.
-
Reaction Setup: In a round-bottom flask, combine N-phenyl-o-phenylenediamine (1.0 eq.) and formic acid (excess).
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: After cooling, pour the reaction mixture into ice water and neutralize with a suitable base (e.g., NaOH or K2CO3) to precipitate the product. Filter the solid, wash with water, and dry. Recrystallization from ethanol can be performed for further purification.
Step 2: Direct Chloromethylation of 1-phenyl-1H-benzimidazole
The introduction of the chloromethyl group onto the pre-formed benzimidazole ring is typically achieved using a chloromethylating agent. A common and effective reagent for this transformation is chloromethyl methyl ether in the presence of a suitable base.
The chloromethylation of 1-phenyl-1H-benzimidazole is an electrophilic substitution reaction. The base deprotonates the relatively acidic C2-proton of the benzimidazole ring to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbon of the chloromethylating agent, displacing the leaving group (e.g., methoxy group from chloromethyl methyl ether) to furnish the desired product.
Caption: Mechanism of direct chloromethylation.
-
Reaction Setup: Dissolve 1-phenyl-1H-benzimidazole (1.0 eq.) in a suitable anhydrous solvent (e.g., THF or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Cool the solution to a low temperature (e.g., -78°C) and add a strong base (e.g., n-butyllithium or LDA) dropwise. Stir the mixture for a period to ensure complete deprotonation.
-
Electrophilic Quench: Add chloromethyl methyl ether (1.1-1.5 eq.) to the solution at low temperature.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Comparative Analysis of Synthesis Methods
| Parameter | Phillips-Ladenburg Condensation | Two-Step Synthesis via Direct Chloromethylation |
| Starting Materials | N-phenyl-o-phenylenediamine, Chloroacetic acid | N-phenyl-o-phenylenediamine, Formic acid, Chloromethylating agent (e.g., chloromethyl methyl ether), Strong base (e.g., n-BuLi) |
| Number of Steps | 1 | 2 |
| Reaction Conditions | Reflux in 4N HCl (100-120°C) | Step 1: Reflux in formic acid. Step 2: Anhydrous conditions, low temperature (-78°C to RT), inert atmosphere. |
| Reported Yield | Good to excellent (typically 80-95% for analogous reactions)[2] | Step 1: High. Step 2: Variable, sensitive to conditions. |
| Purification | Recrystallization | Column chromatography often required for the second step. |
| Advantages | Convergent, one-pot procedure, readily available and relatively inexpensive starting materials. | May offer better control over the introduction of the chloromethyl group and potentially higher purity of the final product after chromatographic separation. |
| Disadvantages | Harsh acidic conditions may not be suitable for sensitive substrates. Potential for side reactions. | Requires two separate reaction and purification steps. The use of highly reactive and moisture-sensitive reagents (e.g., n-BuLi) and low temperatures adds complexity. Chloromethyl methyl ether is a potent carcinogen and requires careful handling. |
Conclusion and Recommendations
Both the Phillips-Ladenburg condensation and the two-step direct chloromethylation route offer viable pathways to this compound.
For scalability, cost-effectiveness, and operational simplicity , the Phillips-Ladenburg condensation is the recommended method . Its one-pot nature and use of common laboratory reagents make it an attractive choice for routine synthesis and larger-scale production. However, careful optimization of reaction time and temperature is crucial to maximize yield and minimize the formation of impurities.
The two-step direct chloromethylation approach, while more laborious and requiring specialized handling of hazardous reagents, may be advantageous in situations where high purity is paramount and when working on a smaller laboratory scale. The chromatographic purification after the second step can effectively remove any unreacted starting material and side products.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the reaction, available equipment, and the level of purity required for subsequent applications. This guide provides the necessary foundational knowledge and experimental frameworks to make an informed decision and successfully synthesize this valuable benzimidazole intermediate.
References
A Comparative Guide to the Cytotoxicity of 2-(Chloromethyl)-1-phenyl-1H-benzimidazole Derivatives in Cancer Research
In the landscape of oncological drug discovery, the benzimidazole scaffold has emerged as a "privileged structure" due to its remarkable versatility and significant biological activities.[1] This guide provides an in-depth comparative analysis of the cytotoxic potential of a specific class of these compounds: 2-(chloromethyl)-1-phenyl-1H-benzimidazole derivatives. We will explore their performance against various cancer cell lines, delve into the structure-activity relationships that govern their efficacy, and provide detailed experimental protocols for their evaluation, positioning these findings within the context of established chemotherapeutic agents.
The Benzimidazole Core: A Foundation for Anticancer Innovation
The structural resemblance of the benzimidazole nucleus to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, making it a focal point in the design of novel therapeutic agents.[1][2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The introduction of a reactive chloromethyl group at the 2-position and a phenyl ring at the 1-position creates a unique chemical entity with the potential for potent and selective cytotoxicity against cancer cells.
Comparative Cytotoxicity Analysis: Benchmarking Against Standards
To contextualize the cytotoxic potential of this compound derivatives, it is essential to compare their in vitro activity against established first-line chemotherapeutic drugs such as Doxorubicin and Cisplatin. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this comparison.
The following table summarizes the cytotoxic activity of a representative bromo-substituted benzimidazole derivative in comparison to Doxorubicin and Cisplatin against common human cancer cell lines: breast adenocarcinoma (MCF-7), cervical cancer (HeLa), and lung adenocarcinoma (A549).
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Bromo-substituted Benzimidazole Derivative (Compound 5) | MCF-7 | 17.8 ± 0.24 µg/mL* | [4] |
| Doxorubicin | MCF-7 | ~0.1 - 2.0 | [5] |
| HeLa | ~0.1 - 1.0 | [5] | |
| A549 | ~0.5 - 5.0 | [5] | |
| Cisplatin | MCF-7 | Varies widely | [3] |
| HeLa | Varies widely | [3] | |
| A549 | Varies widely | [3] |
*Note: The IC50 value for the bromo-substituted benzimidazole derivative is presented in µg/mL as reported in the source. Direct comparison with molar concentrations of Doxorubicin and Cisplatin should be made with caution after molecular weight conversion.
Structure-Activity Relationship (SAR): Unlocking the Keys to Potency
The cytotoxic efficacy of benzimidazole derivatives is intricately linked to the nature and position of substituents on the benzimidazole core and the N-phenyl ring.[6] While comprehensive SAR studies on a broad series of this compound derivatives are still emerging, several key principles can be extrapolated from existing research on related compounds:
-
Substitution on the Benzene Ring of Benzimidazole: The introduction of electron-withdrawing or electron-donating groups on the benzene ring of the benzimidazole nucleus can significantly modulate cytotoxic activity. For instance, the presence of a bromo-substituent, as seen in the highly active "Compound 5", suggests that halogenation can enhance potency.[4]
-
Substitution on the N-Phenyl Ring: Modifications to the N-phenyl ring can influence the molecule's lipophilicity and steric properties, thereby affecting its ability to penetrate cell membranes and interact with intracellular targets.
-
The Role of the 2-Chloromethyl Group: The chloromethyl group is a reactive electrophilic center. This functionality can potentially alkylate nucleophilic residues in biological macromolecules such as DNA and proteins, leading to cellular damage and apoptosis.[7] This reactivity is a critical determinant of the compound's mechanism of action.
Unraveling the Mechanism of Action: How Do They Kill Cancer Cells?
The anticancer effects of benzimidazole derivatives are often multifactorial, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways.[5][8] For the this compound class, the following mechanisms are of particular interest:
-
DNA Interaction: The planar benzimidazole ring can intercalate between DNA base pairs, while the reactive chloromethyl group can form covalent adducts with DNA, leading to DNA damage and the activation of apoptotic pathways.[7]
-
Induction of Apoptosis: Studies on various benzimidazole derivatives have shown their ability to induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4][9] This disruption of the mitochondrial pathway is a common mechanism for anticancer drugs.
-
Cell Cycle Arrest: Some benzimidazole compounds have been shown to arrest the cell cycle at specific phases, such as the G2/M phase, preventing cancer cells from proliferating.[4]
-
Enzyme Inhibition: Certain benzimidazole derivatives have been identified as inhibitors of critical enzymes in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) kinase.
Below is a conceptual workflow illustrating the synthesis and evaluation of these derivatives.
Caption: A generalized workflow for the synthesis and cytotoxic evaluation of this compound derivatives.
Experimental Protocols: A Step-by-Step Guide to Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds. The principle of the assay is the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.
Detailed MTT Assay Protocol
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
The following diagram illustrates the key steps of the MTT assay workflow.
Caption: The sequential workflow of the MTT assay for determining cytotoxicity.
Conclusion and Future Directions
The this compound scaffold represents a promising avenue for the development of novel anticancer agents. The available data, though not yet exhaustive for a complete series of analogues, indicates significant cytotoxic potential against various cancer cell lines. The reactive chloromethyl group is a key feature that likely contributes to their mechanism of action, which may involve DNA alkylation and the induction of apoptosis.
Future research should focus on the synthesis and systematic cytotoxic evaluation of a broader library of these derivatives to establish a more comprehensive structure-activity relationship. Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and optimization as next-generation cancer therapeutics. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on these important investigations.
References
- 1. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 94937-86-7 | Benchchem [benchchem.com]
- 5. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy this compound | 94937-86-7 [smolecule.com]
- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-(Chloromethyl)-1-phenyl-1H-benzimidazole
For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 2-(Chloromethyl)-1-phenyl-1H-benzimidazole, a compound with significant potential in medicinal chemistry.[1] By moving beyond a simple checklist and delving into the rationale behind each precaution, we aim to instill a deep understanding of safe laboratory practices, making this your preferred resource for chemical handling.
Understanding the Risks: Hazard Profile
Based on data for analogous compounds, this compound should be treated as a hazardous substance with the following potential effects:
-
Harmful if Swallowed (Acute Oral Toxicity, Category 4) [2][6]
-
Causes Skin Irritation (Skin Irritation, Category 2) [2][3][5][6]
-
Causes Serious Eye Irritation (Eye Irritation, Category 2/2A) [2][3][5][6]
-
May Cause Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [2][3][5][6]
The chloromethyl group is a reactive site susceptible to nucleophilic substitution, which contributes to its biological activity and potential for adverse effects.[1]
Engineering Controls: Your First Line of Defense
Before any personal protective equipment (PPE) is donned, engineering controls must be in place to minimize exposure.
-
Chemical Fume Hood: All handling of solid and dissolved this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[3][4][7]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[3]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection and proper use of PPE are critical to prevent direct contact with the chemical.[8]
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves.[2] Consider double-gloving, especially during weighing and transfer operations. | To prevent skin contact. Nitrile offers good resistance to a range of chemicals. Double-gloving provides an extra barrier against contamination.[9] |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 or NIOSH standards.[4][10] A face shield should be worn over goggles when there is a risk of splashing. | To protect the eyes from dust particles and splashes. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with a particulate filter is necessary when handling the powder outside of a fume hood.[8] | To prevent inhalation of the powder, which can cause respiratory irritation.[3][5] |
| Protective Clothing | A disposable gown or a lab coat made of a low-permeability fabric should be worn over personal clothing.[10][11] | To protect the skin from contamination and prevent the transfer of the chemical outside the laboratory. |
| Footwear | Closed-toe shoes are mandatory.[12] | To protect the feet from spills. |
Safe Handling and Operational Workflow
A systematic approach to handling ensures minimal risk of exposure and contamination.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within the chemical fume hood for handling the compound.
-
Gather all necessary equipment, including spatulas, weigh boats, glassware, and solvents.
-
Don all required PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Carefully weigh the solid compound on a tared weigh boat inside the fume hood to avoid generating dust.
-
Use a spatula to transfer the solid to the reaction vessel.
-
-
Dissolution:
-
Add the solvent to the vessel containing the solid.
-
Ensure the container is securely capped or covered during any mixing or agitation.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface in the fume hood and any contaminated equipment with an appropriate solvent (e.g., isopropanol or ethanol) followed by a soap and water solution.
-
Emergency Procedures
In the event of an exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[2][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[3][7]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][3][7]
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and disposable labware, must be collected in a designated, labeled hazardous waste container.
-
Disposal Protocol: Dispose of chemical waste through your institution's environmental health and safety office in accordance with all local, state, and federal regulations. Do not let the product enter drains.[4][7]
By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your laboratory personnel.
References
- 1. Buy this compound | 94937-86-7 [smolecule.com]
- 2. fishersci.es [fishersci.es]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. benchchem.com [benchchem.com]
- 10. acrospharma.co.kr [acrospharma.co.kr]
- 11. publications.ashp.org [publications.ashp.org]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
